Hexamethylenimine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
103.20 g/mol |
IUPAC Name |
2,2,7,7-tetradeuterioazepane |
InChI |
InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2/i5D2,6D2 |
InChI Key |
ZSIQJIWKELUFRJ-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(CCCCC(N1)([2H])[2H])[2H] |
Canonical SMILES |
C1CCCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Hexamethylenimine-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis route for Hexamethylenimine-d4. This deuterated analog of Hexamethylenimine is a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses.
Chemical Properties
Quantitative data for Hexamethylenimine is summarized below. The properties of this compound are expected to be very similar, with the primary difference being its molecular weight due to the four deuterium atoms.
| Property | Hexamethyleneimine | This compound (Estimated) | Reference |
| Molecular Formula | C₆H₁₃N | C₆H₉D₄N | |
| Molecular Weight | 99.17 g/mol | 103.20 g/mol | |
| Appearance | Colorless liquid | Colorless liquid | [1][2] |
| Odor | Ammonia-like | Ammonia-like | [1] |
| Melting Point | -37 °C | ~ -37 °C | |
| Boiling Point | 138 °C at 749 mmHg | ~ 138 °C | |
| Density | 0.88 g/mL at 25 °C | Slightly higher than 0.88 g/mL at 25 °C | |
| Flash Point | 18 °C (64.4 °F) - closed cup | ~ 18 °C | |
| Solubility in Water | Complete | Complete | |
| Vapor Pressure | 7.4 mmHg at 21.1 °C | ~ 7.4 mmHg at 21.1 °C | |
| Refractive Index | n20/D 1.466 | ~ 1.466 |
Synthesis of this compound
Proposed Experimental Protocol: Ruthenium-Catalyzed H/D Exchange
Materials:
-
Hexamethyleneimine (≥98% purity)
-
[{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] (Ruthenium catalyst)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Hexamethyleneimine (1.0 mmol), the ruthenium catalyst (0.01 mmol, 1 mol%), and anhydrous toluene (5 mL).
-
Addition of Deuterium Source: Add deuterium oxide (D₂O, 10 mmol) to the reaction mixture.
-
Reaction Conditions: The flask is sealed and the mixture is stirred vigorously at a temperature of 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the extent of deuterium incorporation.
Synthesis Pathway
The following diagram illustrates the proposed catalytic cycle for the synthesis of this compound.
Caption: Proposed catalytic cycle for the synthesis of this compound.
Safety Information
Hexamethyleneimine is a flammable liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation. It is also harmful to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for Hexamethyleneimine.
References
Hexamethylenimine-d4: An In-depth Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylenimine-d4, the deuterated analog of hexamethylenimine, is a critical reagent and internal standard in various scientific applications, including metabolism studies and mass spectrometry-based quantitative analysis. Its utility is fundamentally dependent on its isotopic purity and stability. This technical guide provides a comprehensive overview of the analytical methodologies used to characterize the isotopic enrichment of this compound and to assess its stability under various stress conditions. Detailed experimental protocols and representative data are presented to guide researchers in ensuring the quality and reliability of their studies.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a crucial parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate and precise results in quantitative assays. The determination of isotopic enrichment is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data Presentation: Isotopic Distribution
The following table represents a typical isotopic distribution for this compound. It is important to note that this data is illustrative, and lot-specific values should be obtained from the certificate of analysis provided by the supplier.
| Isotopic Species | Abbreviation | Representative Abundance (%) |
| Non-deuterated | d0 | < 1.0 |
| Mono-deuterated | d1 | < 2.0 |
| Di-deuterated | d2 | < 5.0 |
| Tri-deuterated | d3 | < 10.0 |
| Tetra-deuterated | d4 | > 85.0 |
Experimental Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic distribution of this compound.
Objective: To quantify the relative abundance of each isotopic species of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan.
-
Mass Range: m/z 50-200.
-
Resolution: Set to a level sufficient to resolve the isotopic peaks (e.g., > 10,000).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species.
-
Caption: Workflow for Isotopic Purity Determination by HRMS.
Experimental Protocol: Isotopic Purity Confirmation by NMR Spectroscopy
NMR spectroscopy can be used to confirm the isotopic purity and determine the positions of deuterium labeling.[1]
Objective: To confirm the isotopic enrichment and location of deuterium atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) containing a known internal standard.
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
The reduction in the integral of the proton signals at the sites of deuteration, relative to a non-deuterated reference signal or the internal standard, is used to calculate the isotopic purity.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming the positions of labeling.
-
-
Data Analysis:
-
Integrate the relevant peaks in the ¹H and ²H NMR spectra.
-
Calculate the isotopic enrichment based on the integral ratios.
-
Stability of this compound
Assessing the stability of deuterated compounds is crucial to ensure their integrity during storage and in experimental use. Stability studies, particularly forced degradation studies, are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3][4]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Instrumentation: HPLC with a UV or MS detector, pH meter, oven, photostability chamber.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for a specified time.
-
Oxidation: Add 3% H₂O₂ to the sample solution and store at room temperature.
-
Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Determine the percentage of degradation for each condition.
-
If using an MS detector, identify the mass of the degradation products to propose degradation pathways.
-
Caption: Workflow for Forced Degradation Studies.
Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound.
-
Storage Conditions: It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light. The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is advisable.
-
Handling: Use appropriate personal protective equipment when handling this compound. Avoid contact with skin, eyes, and clothing. Work in a well-ventilated area or under a fume hood.
Conclusion
The isotopic purity and stability of this compound are paramount for its effective use in research and development. This guide has provided an overview of the key analytical methods and experimental protocols for the characterization of this important deuterated compound. By following these guidelines, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to refer to the supplier's certificate of analysis for lot-specific data and to perform appropriate stability testing for the intended application.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biomedres.us [biomedres.us]
Hexamethylenimine-d4: A Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Hexamethylenimine-d4 (CAS: 2089332-67-0). The document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide presents available data, offers estimations for unconfirmed physical properties based on isotopic effects, and outlines plausible experimental protocols for its synthesis and analysis.
Core Physical and Chemical Properties
This compound is the deuterated form of Hexamethyleneimine, containing four deuterium atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it a valuable tool as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] Furthermore, its altered metabolic profile due to the kinetic isotope effect makes it useful in pharmacokinetic studies.[1]
Data Summary: A Comparative Analysis
The following tables provide a structured summary of the quantitative data for this compound, alongside the well-documented properties of Hexamethyleneimine for comparative purposes. It is important to note that experimentally determined physical constants such as boiling and melting points for the deuterated compound are not widely published. The values provided are estimations based on the known properties of the non-deuterated compound and the generally subtle influence of deuteration on these specific physical characteristics.
Table 1: General and Physical Properties
| Property | This compound | Hexamethyleneimine |
| CAS Number | 2089332-67-0[2] | 111-49-9[3] |
| Molecular Formula | C₆H₉D₄N[1] | C₆H₁₃N |
| Molecular Weight | 103.20 g/mol | 99.17 g/mol |
| Appearance | Colorless liquid (Expected) | Colorless liquid |
| Odor | Ammonia-like (Expected) | Ammonia-like |
| Boiling Point | ~138 °C (Estimated) | 138 °C @ 749 mmHg |
| Melting Point | Not Available | -37 °C |
| Density | ~0.88 g/mL @ 25 °C (Estimated) | 0.88 g/mL @ 25 °C |
| Refractive Index (n20/D) | Not Available | 1.466 |
| Solubility | Soluble in water (Expected) | Soluble in water |
Spectroscopic Characteristics
The deuteration of this compound leads to distinct and predictable changes in its spectroscopic signatures, which are crucial for its identification and characterization.
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound (Expected) | Hexamethyleneimine (Reference) |
| ¹H NMR | Simplified spectrum due to D substitution. | Complex multiplet signals for methylene protons. |
| ¹³C NMR | Signals for deuterated carbons will be triplets (due to C-D coupling) and may have slightly different chemical shifts. | Known chemical shifts for all carbon atoms. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 103.20. Fragmentation pattern shifted by the mass of deuterium. | Molecular ion peak at m/z 99.17. |
| Infrared (IR) Spectroscopy | C-D stretching and bending vibrations will appear at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to C-H bands. | C-H stretching bands around 2850-2950 cm⁻¹. |
Experimental Protocols
Hypothetical Synthesis Workflow
A plausible route for the synthesis of this compound involves the reduction of a suitable precursor, such as caprolactam, with a powerful deuterating agent.
Caption: A potential synthetic pathway for this compound.
Analytical Characterization Workflow
The successful synthesis and purity of this compound would be confirmed through a standard analytical workflow.
Caption: A typical workflow for the analytical characterization of this compound.
References
Technical Guide: Hexamethylenimine-d4 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Hexamethylenimine-d4, a deuterated analog of Hexamethylenimine. It is primarily intended for use as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) for bioanalytical and other research applications.
Core Compound Data
Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.
| Property | This compound | Hexamethylenimine |
| CAS Number | 2089332-67-0 | 111-49-9 |
| Molecular Formula | C₆H₉D₄N | C₆H₁₃N |
| Molecular Weight | 103.2 g/mol | 99.17 g/mol |
| Appearance | Neat | Colorless to light yellow liquid |
| Synonyms | 1-Azacycloheptane-d4, Azepane-d4, Homopiperidine-d4 | Azepane, Hexahydroazepine, Homopiperidine |
Application in Quantitative Analysis: Use as an Internal Standard
Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantification.[1] The near-identical physicochemical properties to the analyte of interest ensure that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in the analytical process, leading to more accurate and precise quantification.
Below is a logical workflow for the use of this compound as an internal standard in a typical quantitative analysis of a target analyte (e.g., a drug candidate with a similar chemical structure) in a biological matrix.
Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard
The following is a representative protocol for the quantification of a hypothetical small molecule analyte in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be optimized for the specific analyte and matrix.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each sample, except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound would need to be optimized.
The diagram below illustrates the general principle of Multiple Reaction Monitoring (MRM) for the analyte and the internal standard.
Principle of MRM Detection for Analyte and Internal Standard.
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of this compound and its application as an internal standard in quantitative analysis. For specific applications, further method development and validation are required.
References
Hexamethylenimine-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical methodologies. This in-depth technical guide provides a comprehensive overview of Hexamethylenimine-d4, a deuterated analog of Hexamethylenimine, covering its suppliers, availability, and key technical data. This guide also explores its application as an internal standard in mass spectrometry and delves into the broader context of cyclic amine pharmacology.
Supplier and Availability
This compound is a specialized chemical available from a select number of suppliers catering to the research and pharmaceutical industries. The availability of this compound can vary, and it is typically offered in small quantities for research and development purposes.
| Supplier/Brand | CAS Number | Notes |
| Toronto Research Chemicals (TRC) | 2089332-67-0 | A well-known supplier of complex organic small molecules for biomedical research.[1] |
| CymitQuimica | 2089332-67-0 | Distributes products from various brands, including TRC.[1] |
| Santa Cruz Biotechnology, Inc. | 111-49-9 (non-deuterated) | Offers the non-deuterated form, Hexamethyleneimine. While a specific product page for the deuterated version was not found, they are a major supplier of biochemicals and may offer it upon request. |
| Cayman Chemical | Not specified | A supplier of various deuterated standards for research. While a specific product page for this compound was not found, they offer a range of similar compounds. |
Physicochemical and Quantitative Data
Obtaining a Certificate of Analysis (CoA) from the supplier is essential to verify the quality and purity of this compound. Key quantitative data to consider are chemical purity and isotopic enrichment. While a specific CoA for this compound was not publicly available at the time of this guide's compilation, a sample CoA for a similar deuterated compound, Hexamethylenetetramine-d12, indicates the type of information to expect.[2]
| Parameter | Typical Specification | Importance |
| Chemical Purity (by HPLC, GC, or NMR) | ≥98% | Ensures that the analytical signal is not compromised by impurities. |
| Isotopic Purity (Atom % D) | ≥98% | A high degree of deuteration is critical for minimizing crosstalk with the non-labeled analyte in mass spectrometry. |
| Isotopic Enrichment | Varies by lot | Specifies the percentage of molecules containing the desired number of deuterium atoms. |
Note: The user should always refer to the lot-specific Certificate of Analysis provided by the supplier for precise quantitative data.
Experimental Protocols: Application as an Internal Standard in Mass Spectrometry
Deuterated compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry (MS) due to their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatography and have similar ionization efficiencies, leading to more accurate and precise quantification.
A general workflow for utilizing this compound as an internal standard in a quantitative LC-MS/MS analysis is outlined below. This protocol is a template and should be optimized for the specific analyte and matrix.
General LC-MS/MS Protocol using a Deuterated Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the non-labeled analyte (Hexamethylenimine) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate primary stock solution of the deuterated internal standard (this compound) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.
-
Spike a constant, known concentration of the this compound internal standard solution into each calibration standard and QC sample.
-
-
Sample Preparation:
-
To the biological matrix (e.g., plasma, urine), add the this compound internal standard at the same concentration used for the calibration standards.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QCs onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Develop a chromatographic method that provides good separation of the analyte from matrix components.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
Biological Activity and Signaling Pathways of Cyclic Amines
While specific signaling pathways directly involving Hexamethylenimine are not well-documented in publicly available literature, the broader class of cyclic amines, which includes Hexamethylenimine, is known to interact with various biological targets. Cyclic amines are prevalent scaffolds in many pharmaceuticals and bioactive molecules.[3]
Their biological activities are diverse and depend on the specific substitutions and stereochemistry of the molecule. For instance, derivatives of cyclic amines can act as:
-
Enzyme inhibitors: The cyclic structure can provide a rigid framework that fits into the active site of an enzyme.
-
Receptor agonists or antagonists: The nitrogen atom in the ring can act as a key pharmacophore, interacting with receptors in the central nervous system and other tissues.
-
Ion channel modulators: The overall shape and charge distribution of the molecule can influence the function of ion channels.
The bioactivation of cyclic tertiary amines by cytochrome P450 enzymes can lead to the formation of reactive iminium intermediates, which can have toxicological implications.[4] Understanding these metabolic pathways is crucial in drug development.
Caption: A conceptual diagram of potential biological interactions and outcomes for cyclic amines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethylenimine-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Hexamethylenimine-d4, a deuterated analogue of Hexamethylenimine, for researchers, scientists, and drug development professionals. This document outlines its primary application as an internal standard in analytical chemistry, particularly for the quantification of N-nitroso-hexamethylenimine, a potential genotoxic impurity in pharmaceutical products.
Core Application: Internal Standard in Mass Spectrometry
This compound serves as an invaluable tool in analytical methodologies, primarily as an internal standard for isotope dilution mass spectrometry (MS). Its structural similarity to Hexamethylenimine and its nitrosamine derivative, N-nitroso-hexamethylenimine, allows it to mimic the behavior of the analyte during sample preparation and analysis. The key advantage of using a deuterated standard is its mass shift, which allows for clear differentiation from the non-deuterated analyte in the mass spectrometer, while maintaining nearly identical chromatographic retention times and ionization efficiencies. This ensures accurate and precise quantification of the target analyte, even at trace levels, by correcting for variations in sample extraction, injection volume, and instrument response.
Quantitative Data
The precise quantification of analytes relies on accurate knowledge of the internal standard's properties. The following table summarizes typical quantitative data for this compound, based on available information for analogous deuterated standards. It is crucial for researchers to refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific data.
| Property | Specification |
| Chemical Formula | C₆H₉D₄N |
| Molecular Weight | 103.21 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| Chemical Purity (HPLC) | ≥98% |
Note: Data is representative and may vary between different commercial batches. Always consult the supplier's Certificate of Analysis for precise values.
Experimental Protocols
The use of this compound as an internal standard is particularly relevant in the analysis of N-nitroso-hexamethylenimine in pharmaceutical drug substances and products. The following is a generalized experimental protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of N-Nitroso-hexamethylenimine in a Drug Substance
1. Materials and Reagents:
-
N-Nitroso-hexamethylenimine reference standard
-
This compound internal standard
-
Drug substance to be analyzed
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (ISS): Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution (W-ISS): Dilute the ISS to a final concentration of 100 ng/mL in methanol.
-
Analyte Stock Solution (ASS): Prepare a 1.0 mg/mL stock solution of N-nitroso-hexamethylenimine in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the ASS into a solution of the drug substance (at its working concentration) and adding a fixed amount of the W-ISS. The concentration range should bracket the expected level of the impurity.
-
Sample Preparation: Accurately weigh a specified amount of the drug substance, dissolve it in a suitable solvent, and add a fixed amount of the W-ISS.
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Mass Spectrometer: Triple quadrupole
-
MRM Transitions:
-
N-Nitroso-hexamethylenimine: Precursor ion > Product ion (to be determined based on the specific molecule)
-
This compound: Precursor ion > Product ion (to be determined based on the specific molecule, accounting for the mass shift due to deuterium)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of N-nitroso-hexamethylenimine in the sample by interpolating its peak area ratio from the calibration curve.
Logical Workflow for Analytical Method
The following diagram illustrates the logical workflow for the quantification of a target analyte using an internal standard like this compound.
Caption: Workflow for analyte quantification using an internal standard.
This technical guide serves as a foundational resource for the application of this compound in research and quality control settings. Researchers are encouraged to adapt and validate the provided methodologies for their specific applications and instrumentation.
Deuterated hexamethylenimine structural formula
An In-depth Technical Guide to Deuterated Hexamethylenimine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated hexamethylenimine, a molecule of significant interest in medicinal chemistry and drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles. This document details the structural formula, potential synthetic pathways, and analytical methodologies for the characterization of deuterated hexamethylenimine.
Structural Formula and Properties
Hexamethylenimine, also known as azepane or azacycloheptane, is a saturated heterocyclic compound with the molecular formula C₆H₁₃N.[1][2] Its structure consists of a seven-membered ring containing one nitrogen atom.
The deuterated forms of hexamethylenimine involve the replacement of one or more hydrogen atoms with deuterium (D or ²H). The most common isotopologue in drug development is the perdeuterated form, where all hydrogen atoms are replaced by deuterium. The level and position of deuteration can be strategically chosen to retard metabolism at specific sites.
Structural Representation:
-
Hexamethylenimine (Non-deuterated): C₁CCCNCC₁
-
Perdeuterated Hexamethylenimine (Hexamethylenimine-d₁₃): A structure where all 13 hydrogen atoms are substituted with deuterium.
Significance of Deuteration in Drug Development
The incorporation of deuterium into drug molecules is a strategy used to enhance their metabolic stability.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of a C-H bond, such as enzymatic oxidation by cytochrome P450 enzymes.[4] For a molecule like hexamethylenimine, which may be a fragment of a larger drug molecule, deuteration can reduce the rate of metabolic degradation, potentially leading to:
-
Improved oral bioavailability
-
Longer plasma half-life
-
Reduced formation of toxic metabolites
-
Lower required dosage
Synthesis of Deuterated Hexamethylenimine
A plausible synthetic workflow could start from a suitable precursor, followed by reduction and cyclization steps in a deuterated environment.
Caption: Conceptual workflow for the synthesis of deuterated hexamethylenimine.
Experimental Protocol: General Approach for Deuteration
The following is a generalized protocol based on methods for deuterating amines and synthesizing hexamethylenimine.
-
Catalyst Preparation: Prepare a nickel or cobalt catalyst. For instance, nickel formate can be heat-decomposed to produce powdered nickel metal.
-
Reaction Setup: In an inert atmosphere, charge a reaction vessel with an inert solvent (e.g., deuterated water or a high-boiling point deuterated organic solvent) and the prepared catalyst.
-
Reactant Addition: Continuously feed the starting material, such as hexamethylenediamine, into the reaction vessel maintained at a temperature between 80°C and 150°C.
-
Deuterium Exchange and Cyclization: The reaction proceeds via deamination and cyclization. The presence of a deuterated solvent or reagent facilitates the incorporation of deuterium into the molecule. The reaction conditions (temperature, pressure, reactant concentration) must be carefully controlled to maximize the yield of the desired product and the degree of deuteration.
-
Product Removal: Continuously remove the formed deuterated hexamethylenimine from the reaction system to maintain a low concentration in the reaction mixture, which can improve selectivity.
-
Purification: The collected crude product is then purified. A common method involves dissolving the product in an ether solvent and precipitating it as a hydrochloride salt using ethanolic HCl. The salt can be filtered, washed, and dried. The free base is then regenerated by dissolving the salt in a minimal amount of water, basifying with a strong base (e.g., KOH), and extracting with an organic solvent. The final product is obtained after drying the extract and distilling the solvent.
Analytical Characterization
The successful synthesis and purity of deuterated hexamethylenimine must be confirmed using appropriate analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: General analytical workflow for structural confirmation.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound, which directly confirms the incorporation of deuterium. Each hydrogen atom (atomic mass ≈ 1.008 amu) replaced by a deuterium atom (atomic mass ≈ 2.014 amu) increases the molecular weight by approximately 1.006 amu.
| Degree of Deuteration | Formula Fragment | Expected Molecular Weight Increase (amu) |
| Non-deuterated | C₆H₁₃N | 0 (Base MW: 99.1741) |
| Monodeuterated | C₆H₁₂DN | ~1.006 |
| Dideuterated | C₆H₁₁D₂N | ~2.012 |
| ... | ... | ... |
| Perdeuterated | C₆D₁₃N | ~13.078 |
Experimental Protocol: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
While HDX-MS is primarily used for studying protein dynamics, the principles of mass shift detection are fundamental.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such molecules.
-
Mass Analysis: Acquire the mass spectrum. The mass analyzer will separate ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Compare the observed molecular ion peak with the theoretical mass of the non-deuterated compound. The mass shift will indicate the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms. For deuterated compounds, ¹H, ²H, and ¹³C NMR are all valuable.
-
¹H NMR: The replacement of a proton with a deuteron will lead to the disappearance of the corresponding signal in the ¹H NMR spectrum. This is a direct way to confirm deuteration at specific sites.
-
²H NMR: This technique directly observes the deuterium nuclei, providing signals at chemical shifts similar to their proton analogues.
-
¹³C NMR: Protons attached to a carbon atom cause the ¹³C signal to be a multiplet (due to J-coupling). Deuterium also has a nuclear spin (I=1) and will couple to ¹³C, but the coupling constant is smaller, and the multiplicity follows a different pattern (e.g., a CD group appears as a 1:1:1 triplet).
The table below shows the reported ¹³C NMR chemical shifts for non-deuterated hexamethylenimine, which serve as a reference.
| Carbon Atom Position | ¹³C Chemical Shift (ppm) | Expected Change upon Deuteration |
| C2, C7 (adjacent to N) | 48.5 | Signal multiplicity changes (e.g., triplet for CD₂) |
| C3, C6 | 29.5 | Signal multiplicity changes (e.g., triplet for CD₂) |
| C4, C5 | 27.5 | Signal multiplicity changes (e.g., triplet for CD₂) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d₆). Add a reference standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence or reduced integration of signals compared to the spectrum of the non-deuterated standard will indicate the extent of deuteration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the chemical shifts and compare them to the reference spectrum. For a more detailed analysis, a proton-coupled ¹³C spectrum can reveal C-D coupling.
-
²H NMR Acquisition (Optional): If available, acquire a deuterium NMR spectrum to directly observe the incorporated deuterium atoms.
-
Data Analysis: Integrate signals and analyze multiplicities to confirm the structure and estimate the isotopic purity of the deuterated compound.
References
An In-depth Technical Guide to the Solubility of Hexamethylenimine-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hexamethylenimine-d4 in common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages solubility data for its non-deuterated counterpart, Hexamethylenimine, as a reliable proxy. The difference in solubility between a deuterated compound and its non-deuterated form is generally considered to be minimal for most practical applications.
Core Concepts in Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility. This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Hexamethylenimine is a cyclic secondary amine, possessing a polar N-H bond and a non-polar hydrocarbon backbone. This amphiphilic nature dictates its solubility profile, allowing for miscibility with a range of solvents. Deuteration is not expected to significantly alter these fundamental intermolecular interactions.
Solubility Profile of Hexamethylenimine
The following table summarizes the known solubility of Hexamethylenimine in various organic solvents. This information is based on available chemical literature and safety data sheets.
| Solvent Classification | Solvent Name | Chemical Formula | Solubility Description |
| Polar Protic Solvents | Ethanol | C₂H₅OH | Very Soluble[1] |
| Methanol | CH₃OH | Soluble | |
| Polar Aprotic Solvents | Dichloromethane | CH₂Cl₂ | Soluble |
| Acetone | C₃H₆O | Soluble | |
| Ethyl Acetate | C₄H₈O₂ | Soluble | |
| Non-Polar Solvents | Ethyl Ether | (C₂H₅)₂O | Very Soluble[1] |
| Toluene | C₇H₈ | Soluble | |
| Hexane | C₆H₁₄ | Poorly Soluble |
Note: "Very Soluble" or "Miscible" implies that the solute and solvent will form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent at standard conditions. "Poorly Soluble" suggests that only a small amount of the solute will dissolve.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of saturation.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, dichloromethane, toluene, hexane)
-
Calibrated micropipettes
-
Small, sealable glass vials (e.g., 2 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable calibrated detector.
Procedure:
-
Preparation of Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a clean, dry, and pre-weighed glass vial.
-
Analyte Addition: Using a calibrated micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.
-
Equilibration: Seal the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Allow the vial to equilibrate at a constant temperature for at least 24 hours. This allows the system to reach saturation.
-
Observation: After the equilibration period, visually inspect the vial for any phase separation or undissolved analyte.
-
Separation of Phases (if necessary): If two phases are observed, centrifuge the vial to ensure complete separation of the layers.
-
Sampling: Carefully extract a known volume (e.g., 100 µL) from the solvent phase, being cautious not to disturb any undissolved analyte.
-
Dilution: Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a pre-calibrated GC-MS or other suitable analytical technique to determine the concentration of this compound in the saturated solvent.
-
Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) based on the measured concentration and the dilution factor.
Safety Precautions: Hexamethylenimine is a flammable and corrosive liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Determining Compound Solubility.
References
Commercial Sourcing and Application of Hexamethylenimine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, key quality attributes, and applications of Hexamethylenimine-d4, a deuterated analog of Hexamethylenimine (also known as Azepane). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. Key commercial sources include MedChemExpress and Toronto Research Chemicals (TRC). While a specific Certificate of Analysis (CofA) is proprietary and provided upon purchase, the typical product specifications are summarized below based on publicly available data and representative analyses of similar deuterated compounds.
Table 1: Representative Commercial Specifications for this compound
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, GC |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |
| Molecular Formula | C₆H₉D₄N | - |
| Molecular Weight | 103.20 g/mol | - |
| CAS Number | 2089332-67-0 | - |
| Appearance | Colorless to light yellow liquid or solid | Visual Inspection |
| Storage Conditions | 2-8°C, protected from moisture | - |
Note: The data presented in this table are representative. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.
Experimental Protocols: Application as an Internal Standard in LC-MS/MS Bioanalysis
Deuterated compounds like this compound are ideal internal standards (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4][5] They share near-identical physicochemical properties with the unlabeled analyte, ensuring they co-elute and experience similar matrix effects, which improves the accuracy and precision of quantification.
Objective
To develop and validate a robust LC-MS/MS method for the quantification of Hexamethylenimine (analyte) in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents
-
Hexamethylenimine (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Methodology
2.3.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Hexamethylenimine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) ACN:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:water.
2.3.2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL) in acetonitrile to each well. The ACN will precipitate the plasma proteins.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
2.3.3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Hexamethylenimine: To be determined by infusion (e.g., Q1: 100.1 -> Q3: 82.1)
-
This compound: To be determined by infusion (e.g., Q1: 104.1 -> Q3: 86.1)
-
2.3.4. Data Analysis
The concentration of Hexamethylenimine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Visualizations: Pathways and Workflows
Potential Metabolic Pathway of Hexamethylenimine
While specific metabolic pathways for Hexamethylenimine are not extensively detailed in the public domain, it is known to be a metabolite of the carcinogen N-nitrosohexamethyleneimine. As a cyclic secondary amine, it can be hypothesized to undergo common metabolic transformations. The following diagram illustrates a potential metabolic pathway.
Caption: Potential Phase I and Phase II metabolic pathways of Hexamethylenimine.
Experimental Workflow for Bioanalytical Quantification
The following diagram outlines the logical workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard like this compound.
Caption: Workflow for analyte quantification using a deuterated internal standard.
References
Methodological & Application
Application Note: High-Sensitivity LC/MS Quantitative Analysis Using Hexamethylenimine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of hexamethylenimine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopically labeled (SIL) internal standard, Hexamethylenimine-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly relevant for the trace-level quantification of hexamethylenimine, which may be a process impurity or a degradation product in various matrices, including pharmaceuticals and environmental samples. Detailed experimental protocols for sample preparation, LC separation, and MS/MS detection are provided, along with guidance on data analysis.
Introduction
Hexamethylenimine, also known as azepane, is a cyclic secondary amine that can be present as an impurity in active pharmaceutical ingredients (APIs) or arise from the degradation of certain compounds. Due to its potential toxicity, sensitive and accurate quantification at trace levels is often required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its inherent selectivity and sensitivity.
The use of a stable isotopically labeled internal standard (SIL-IS) is crucial for reliable quantification in complex matrices. A SIL-IS has the same physicochemical properties as the analyte, causing it to co-elute and experience similar ionization effects. This compound is an ideal SIL-IS for the quantification of hexamethylenimine, as it differs only in isotopic composition, leading to a mass shift that allows for its distinction from the analyte by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Hexamethylenimine (C₆H₁₃N, MW: 99.17 g/mol )
-
This compound (C₆H₉D₄N, MW: 103.22 g/mol )
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
-
Mobile Phase Additives:
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
-
Sample Preparation:
-
Acetonitrile for protein precipitation (if analyzing biological samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., strong cation exchange) for sample cleanup and concentration.
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Hexamethylenimine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Perform a serial dilution of the primary stock solutions in a 50:50 mixture of methanol and water to obtain intermediate stock solutions.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of calibration standards by spiking the appropriate amounts of the Hexamethylenimine intermediate stock solution into a blank matrix.
-
Spike each calibration standard and quality control (QC) sample with the this compound intermediate stock solution to a final concentration of 50 ng/mL.
-
Sample Preparation Protocol (for Pharmaceutical Drug Substance)
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 5 mL of a 50:50 methanol/water mixture and the appropriate amount of this compound internal standard solution.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Bring the volume to 10 mL with the 50:50 methanol/water mixture and vortex thoroughly.
-
Filter the sample through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
Note: The following product ions for Hexamethylenimine are based on experimental data. The product ions and collision energies for this compound are proposed based on the fragmentation of the non-labeled analog and should be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Hexamethylenimine | 100.2 | 83.1 | 100 | 20 | 15 |
| 55.1 | 25 | ||||
| This compound (IS) | 104.2 | 87.1 | 100 | 20 | 15 |
| 59.1 | 25 |
Data Presentation
Table 1: Example Calibration Curve Data for Hexamethylenimine
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 5 | 7,650 | 152,000 | 0.0503 |
| 10 | 15,100 | 149,000 | 0.1013 |
| 50 | 75,800 | 151,000 | 0.5020 |
| 100 | 152,000 | 150,500 | 1.0099 |
| 250 | 378,000 | 151,200 | 2.5000 |
| 500 | 755,000 | 150,800 | 5.0066 |
Table 2: Example Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.95 | 99.0 | 4.5 |
| Mid | 100 | 101.2 | 101.2 | 3.2 |
| High | 400 | 395.6 | 98.9 | 2.8 |
Mandatory Visualizations
Conclusion
The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and accurate approach for the quantification of Hexamethylenimine in various samples. The incorporation of this compound as a stable isotopically labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation in regulated environments. This methodology is well-suited for quality control laboratories and research settings requiring precise trace-level analysis of Hexamethylenimine.
Application Notes and Protocols for Hexamethylenimine-d4 in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hexamethylenimine-d4 as a metabolic tracer in both in vitro and in vivo studies. Detailed protocols for experimental execution and sample analysis are provided to facilitate the investigation of metabolic pathways, pharmacokinetics, and drug metabolism.
Introduction to this compound as a Metabolic Tracer
This compound (d4-HMI) is a deuterated analog of Hexamethylenimine, a cyclic secondary amine. The replacement of four hydrogen atoms with deuterium provides a stable isotopic label with a distinct mass signature, making it an invaluable tool for metabolic tracer studies. The use of stable isotopes like deuterium is advantageous as it avoids the safety and disposal concerns associated with radioactive isotopes.[1] By introducing d4-HMI into a biological system, researchers can track its metabolic fate, identify and quantify its metabolites, and elucidate the enzymatic pathways involved in its biotransformation. This information is critical in drug discovery and development for understanding the metabolism, potential toxicity, and pharmacokinetic profile of new chemical entities containing a hexamethylenimine moiety.
Metabolic Pathway of Hexamethylenimine
Based on studies of related compounds, the metabolism of Hexamethylenimine is proposed to proceed through a series of oxidative reactions. The primary metabolic pathway involves the opening of the azepane ring. The key enzymes likely responsible for these transformations are from the Cytochrome P450 (CYP450) superfamily and Monoamine Oxidase (MAO) family.
The proposed metabolic pathway is as follows:
-
Ring Opening and Oxidation: Hexamethylenimine undergoes oxidative deamination, likely catalyzed by Monoamine Oxidase (MAO) or a Cytochrome P450 enzyme, to form an unstable intermediate that is further oxidized to ε-Caprolactam .
-
Hydrolysis: The lactam ring of ε-Caprolactam is hydrolyzed by an amidase to form ε-Aminocaproic acid .
-
Hydroxylation: ε-Aminocaproic acid can be further metabolized via hydroxylation to yield 6-Aminocaprohydroxamic acid .
Experimental Protocols
Detailed protocols for in vitro and in vivo studies using this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental goals and model systems.
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)
This protocol is designed to assess the metabolic stability and identify the primary metabolites of this compound in a subcellular fraction of the liver.
Materials:
-
This compound (d4-HMI)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of d4-HMI in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.
-
In a 96-well plate, add 5 µL of the d4-HMI stock solution to each well for a final concentration of 10 µM in a 500 µL reaction volume.
-
Add 395 µL of 0.1 M phosphate buffer (pH 7.4) to each well.
-
Add 50 µL of HLMs (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well.
-
For negative controls, add 50 µL of phosphate buffer instead of the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with continuous shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in duplicate wells by adding 1 mL of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the plate thoroughly and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: In Vivo Metabolic Study of this compound in Rats
This protocol describes the administration of d4-HMI to rats and the collection of biological samples to study its pharmacokinetics and metabolism.
Materials:
-
This compound (d4-HMI)
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to metabolic cages for at least 48 hours prior to dosing.
-
Prepare a dosing solution of d4-HMI in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).
-
Administer d4-HMI to the rats via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Blood: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into heparinized tubes.
-
Urine and Feces: Collect urine and feces over specific intervals (e.g., 0-8, 8-24, 24-48 hours) using the metabolic cages.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Urine: Measure the volume of the collected urine, and store aliquots at -80°C.
-
Feces: Homogenize the collected feces with a suitable solvent (e.g., methanol/water) and store at -80°C.
-
-
Sample Preparation for Analysis:
-
Plasma and Urine: Thaw samples on ice. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge. Collect the supernatant for LC-MS/MS analysis.
-
Fecal Homogenate: Centrifuge the homogenate and collect the supernatant for analysis. Further cleanup using solid-phase extraction (SPE) may be necessary.
-
Data Presentation
The following tables provide examples of how quantitative data from this compound metabolic tracer studies can be presented. The data presented here is hypothetical and for illustrative purposes.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 62.1 |
| 30 | 38.5 |
| 60 | 14.8 |
| 120 | 2.5 |
Derived Parameters:
| Parameter | Value |
| Half-life (t½) | 25.3 min |
| Intrinsic Clearance (CLint) | 27.4 µL/min/mg protein |
Table 2: Pharmacokinetic Parameters of this compound in Rats following a 10 mg/kg Oral Dose
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 |
| Tmax | h | 1.0 |
| AUC(0-t) | ng*h/mL | 4200 |
| t½ | h | 3.5 |
| CL/F | mL/h/kg | 2380 |
| Vd/F | L/kg | 12.1 |
Table 3: Cumulative Urinary Excretion of this compound and its Metabolites in Rats over 48 hours
| Compound | % of Administered Dose |
| This compound | 5.2 |
| ε-Caprolactam-d4 | 28.7 |
| ε-Aminocaproic acid-d4 | 15.4 |
| 6-Aminocaprohydroxamic acid-d4 | 3.1 |
| Total | 52.4 |
Analytical Methodology
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.
LC-MS/MS Parameters (Example):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound and its metabolites.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 104.2 | 86.1 |
| ε-Caprolactam-d4 | 118.1 | 90.1 |
| ε-Aminocaproic acid-d4 | 136.1 | 118.1 |
| Internal Standard | [Specific to IS] | [Specific to IS] |
Conclusion
This compound is a valuable tool for investigating the metabolic fate of compounds containing the hexamethylenimine moiety. The provided protocols and application notes offer a framework for conducting robust in vitro and in vivo metabolic tracer studies. The use of deuterated standards, coupled with sensitive analytical techniques like LC-MS/MS, allows for accurate quantification and detailed characterization of metabolic pathways, providing crucial data for drug development and safety assessment.
References
Application of Hexamethylenimine-d4 in the Bioanalysis of Pivmecillinam
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of Hexamethylenimine-d4 as an internal standard (IS) for the quantitative analysis of Hexamethylenimine, a primary metabolite of the antibiotic Pivmecillinam, in human urine. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.[1][2][3] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including a complete experimental protocol and validation data summary, to support pharmacokinetic and metabolism studies of Pivmecillinam.
Introduction
Pivmecillinam is an orally active prodrug of the antibiotic mecillinam, which is primarily used for the treatment of urinary tract infections. Upon administration, Pivmecillinam is hydrolyzed to its active form, mecillinam, and also undergoes metabolism. One of the identified urinary metabolites is Hexamethylenimine.[4] To accurately characterize the pharmacokinetic profile of Pivmecillinam, it is essential to quantify the formation and excretion of its metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[5] In quantitative bioanalysis, an internal standard is employed to compensate for variations in sample extraction, injection volume, and matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties, ensuring it behaves similarly throughout the analytical process.
This compound, a deuterated form of the Hexamethylenimine metabolite, serves as the gold standard internal standard for this analysis. Its use significantly enhances the robustness, accuracy, and precision of the quantification method. This document outlines a validated LC-MS/MS protocol for the determination of Hexamethylenimine in human urine using this compound.
Signaling Pathway: Metabolism of Pivmecillinam
The metabolic conversion of Pivmecillinam to Hexamethylenimine is a key pathway in its biotransformation. Understanding this pathway is fundamental to interpreting the drug's pharmacokinetic data.
Experimental Protocols
This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Hexamethylenimine in human urine.
Materials and Reagents
-
Analytes: Hexamethylenimine, this compound Internal Standard
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human urine
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation Protocol
A simple "dilute-and-shoot" method is employed for sample preparation:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample.
-
Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL in 50% methanol) to each sample, except for the double blank.
-
Add 430 µL of the mobile phase A (0.1% formic acid in water) to dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Hexamethylenimine | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 100.1 → 82.1 | 104.1 → 86.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 40 | 40 |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 55 psi | 55 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 550 °C | 550 °C |
| IonSpray Voltage | 5500 V | 5500 V |
Experimental Workflow Diagram
The overall workflow from sample receipt to data analysis is depicted below.
Bioanalytical Method Validation Summary
The described method was validated according to the principles outlined in regulatory guidelines. The use of this compound ensures the reliability of the results.
Validation Parameters and Acceptance Criteria
The validation process assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
The following tables summarize the expected performance data from the method validation.
Table 3: Calibration Curve for Hexamethylenimine in Human Urine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | % Accuracy | % RSD |
| 1.0 (LLOQ) | 0.012 | 98.5 | 6.2 |
| 2.5 | 0.031 | 101.2 | 4.5 |
| 10.0 | 0.124 | 100.5 | 3.1 |
| 50.0 | 0.620 | 99.8 | 2.5 |
| 200.0 | 2.485 | 99.1 | 1.9 |
| 800.0 | 9.940 | 100.9 | 1.5 |
| 1000.0 (ULOQ) | 12.45 | 100.2 | 1.2 |
| Linearity (r²) | > 0.998 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.
Table 4: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD (Precision) | n |
| LLOQ | 1.0 | 0.99 | 99.0 | 7.5 | 18 |
| Low QC | 3.0 | 3.04 | 101.3 | 5.1 | 18 |
| Mid QC | 150.0 | 148.8 | 99.2 | 3.8 | 18 |
| High QC | 750.0 | 756.0 | 100.8 | 2.9 | 18 |
QC: Quality Control. Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of the Hexamethylenimine metabolite in human urine. The detailed LC-MS/MS protocol and validation summary presented here demonstrate a method that is sensitive, specific, accurate, and precise, making it highly suitable for supporting pharmaceutical development, particularly in the context of pharmacokinetic studies for Pivmecillinam. The application of a stable isotope-labeled internal standard is a critical component for generating high-quality bioanalytical data that meets regulatory expectations.
References
Application Note: Hexamethylenimine-d4 for Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate quantification of analytes in complex biological matrices is paramount. Deuterated internal standards play a crucial role in achieving this accuracy by compensating for variations during sample preparation and analysis. Hexamethylenimine-d4, a deuterated analog of hexamethylenimine, serves as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the detection and quantification of hexamethylenimine. Hexamethylenimine is a compound of forensic interest as it can be a biomarker of exposure to certain industrial chemicals, such as hexamethylene diisocyanate (HDI), which is widely used in the production of polyurethanes. Exposure to HDI can have significant health implications, making the monitoring of its metabolites, like 1,6-hexamethylene diamine (HDA), a related compound, essential in occupational and environmental toxicology. This application note provides detailed protocols for the use of this compound in forensic toxicology screening.
Principle of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium atoms. This results in a higher mass, allowing for differentiation by a mass spectrometer, while maintaining nearly identical chromatographic retention times and extraction efficiencies. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample preparation or inconsistencies in instrument response can be corrected for, leading to more precise and accurate quantification.
Application Notes and Protocols for Hexamethylenimine-d4 in Isotope Dilution Mass Spectrometry
Introduction
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target analytes.[1][2][3] The method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard (IS), to the sample. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[4] This co-elution and similar behavior allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[4]
Hexamethylenimine-d4, a deuterated form of hexamethylenimine, is a suitable internal standard for the quantification of hexamethylenimine and related compounds, such as N-nitrosopiperidine, a potential carcinogen found in various consumer products. The use of a deuterated internal standard like this compound is critical for achieving the low detection limits and high accuracy required by regulatory bodies for the monitoring of such compounds.
This document provides a detailed protocol for the use of a deuterated internal standard in an isotope dilution mass spectrometry workflow, using the analysis of a target analyte in a representative matrix as an example.
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry is the determination of the concentration of a target analyte by measuring the ratio of the mass spectrometric response of the native analyte to its isotopically labeled internal standard. A known amount of the internal standard is added to the sample at the beginning of the workflow. The ratio of the analyte to the internal standard is then measured by mass spectrometry. Since the amount of internal standard added is known, the concentration of the analyte in the original sample can be accurately calculated.
Experimental Protocols
The following protocol is a general guideline for the quantification of a target analyte using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Analytes and Internal Standard:
-
Target Analyte (e.g., Hexamethylenimine or N-Nitrosopiperidine)
-
This compound (Internal Standard)
-
-
Solvents:
-
LC-MS grade methanol, acetonitrile, and water
-
-
Mobile Phase Additives:
-
Formic acid or ammonium formate (LC-MS grade)
-
-
Sample Preparation Supplies:
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standard solutions.
Sample Preparation
The following is a generic protein precipitation protocol for a biological matrix (e.g., plasma). Method optimization will be required for different sample types.
-
Pipette 100 µL of the sample (or calibration standard/quality control) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are example LC-MS/MS parameters and should be optimized for the specific analyte and instrument.
| Parameter | Example Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte-specific precursor > product ion; this compound precursor > product ion (to be determined empirically) |
Data Analysis and Quantitative Data
Data acquisition and processing should be performed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the calibration standards. The concentration of the analyte in the samples is then determined from the calibration curve using a linear regression model.
The following tables present hypothetical quantitative data for a method using a deuterated internal standard. These values are for illustrative purposes and would need to be determined during method validation.
Table 1: Method Performance Characteristics
| Parameter | Hypothetical Value |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC (0.3) | 95 - 105 | < 10 |
| Mid QC (5) | 98 - 102 | < 8 |
| High QC (80) | 97 - 103 | < 5 |
Table 3: Matrix Effect and Recovery
| Parameter | Hypothetical Value (%) |
| Matrix Effect | 90 - 110 |
| Extraction Recovery | > 85 |
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of hexamethylenimine and related compounds. The detailed protocol and representative data presented here serve as a comprehensive guide for researchers and drug development professionals. Method validation according to regulatory guidelines is essential before implementation for routine analysis. The inherent accuracy and precision of the isotope dilution technique make it the gold standard for trace-level quantification in complex matrices.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A universal SI-traceable isotope dilution mass spectrometry method for protein quantitation in a matrix by tandem mass tag technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
Application Note: Quantification of Primary Amines Using a Deuterated Internal Standard Approach
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of primary amines is crucial in various fields, including pharmaceutical development, clinical diagnostics, and environmental analysis, due to their roles as neurotransmitters, biomarkers, and synthetic precursors. A significant challenge in their analysis by liquid chromatography-mass spectrometry (LC-MS) is the potential for variability during sample preparation and ionization. The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for mitigating these effects and achieving high accuracy and precision.[1][2][3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[1][3]
This application note presents a detailed protocol for the quantification of a model primary amine using a hypothetical derivatization approach coupled with Hexamethylenimine-d4 as a co-eluting internal standard for monitoring analytical variability. While there is no established method using this compound directly for the derivatization of other primary amines, this protocol illustrates a robust workflow that can be adapted for various primary amines and suitable deuterated standards. The methodology relies on pre-column derivatization to enhance chromatographic retention and MS sensitivity, followed by LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow is depicted below, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of primary amines using a deuterated internal standard and pre-column derivatization.
Principle of Derivatization
To enhance the chromatographic properties and ionization efficiency of polar primary amines, a derivatization step is often employed. In this hypothetical protocol, a primary amine is reacted with an N-Hydroxysuccinimide (NHS) ester of a carboxylic acid to form a stable amide bond. This reaction is robust and widely used for labeling primary amines.
Caption: The derivatization reaction of a primary amine with an NHS-ester to form a stable amide.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Primary amine standards of interest.
-
Internal Standard: this compound (or other suitable deuterated standard).
-
Derivatization Reagent: N-Hydroxysuccinimide ester (e.g., Biotin-NHS, or other appropriate NHS-ester).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).
-
Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid.
-
Equipment: Vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, LC-MS/MS system (e.g., triple quadrupole).
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the primary amine standard in an appropriate solvent (e.g., 50:50 ACN:Water).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte.
-
Working Analyte Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution to the final working concentration in the protein precipitation agent.
-
Derivatization Reagent Solution (10 mg/mL): Prepare fresh by dissolving the NHS-ester in ACN.
3. Sample Preparation and Derivatization Protocol
-
Sample Collection: To 50 µL of the biological matrix (e.g., plasma), calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the working internal standard solution (in ACN with 0.1% FA).
-
Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean tube.
-
pH Adjustment: Add 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5) to the supernatant.
-
Derivatization: Add 10 µL of the freshly prepared derivatization reagent solution.
-
Incubation: Vortex briefly and incubate at room temperature for 30 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris.
-
Transfer to Vial: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of the derivatized analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables provide representative data for a hypothetical derivatized primary amine and this compound as the internal standard. MRM transitions would need to be optimized for the specific derivatized analyte.
Table 1: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Analyte | [M+H]⁺ | Fragment 1 | Optimized |
| Fragment 2 (Qualifier) | Optimized | ||
| This compound (IS) | 104.2 | 74.1 | 15 |
| 59.1 (Qualifier) | 20 |
Table 2: Assay Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Matrix Effect | Compensated by IS |
| Recovery | > 80% |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
This application note provides a comprehensive, albeit hypothetical, framework for the quantification of primary amines in biological matrices using a derivatization strategy coupled with a deuterated internal standard. The use of this compound as a representative internal standard within an isotope dilution mass spectrometry workflow highlights a robust method for overcoming common analytical challenges such as matrix effects and sample loss. By following the detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, researchers can achieve reliable and accurate quantification of primary amines, which is essential for advancing research and development in the pharmaceutical and life sciences industries. The principles outlined here can be adapted to a wide range of primary amines and their corresponding stable isotope-labeled standards.
References
Troubleshooting & Optimization
Technical Support Center: Improving Hexamethylenimine-d4 Signal-to-Noise Ratio
For Research Use Only. Not for use in diagnostic procedures.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Hexamethylenimine-d4. The focus is on enhancing the signal-to-noise ratio to achieve robust and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for the protonated molecule of this compound? A1: The molecular formula for Hexamethylenimine is C6H13N, with a monoisotopic mass of approximately 99.1045 u. For this compound, with a formula of C6H9D4N, the expected monoisotopic mass is approximately 103.1296 u. Therefore, in positive ion electrospray ionization (ESI+), the protonated molecule ([M+H]+) should be observed at approximately m/z 104.1.
Q2: Which analytical technique is most suitable for this compound quantification? A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of hexamethylenimine and its deuterated analog.[1][2] LC-MS/MS is often preferred for its applicability to a wider range of sample matrices and reduced need for derivatization.[3] For GC-MS analysis of amines, specialized columns may be required.[4]
Q3: What are common fragmentation patterns for this compound in MS/MS? A3: For cyclic amines, a common fragmentation pathway is the loss of a hydrogen atom from the α-carbon. In a similar, non-deuterated compound, 1,6-hexanediamine, a loss of ammonia (NH3) resulting in a fragment ion at m/z 100.14 from a precursor of m/z 117.09 has been observed. For this compound, a similar loss of deuterated ammonia (e.g., NDH2) could be expected. It is crucial to perform a product ion scan to determine the optimal fragmentation pathway for your specific instrument and conditions.
Q4: How can I mitigate ion suppression when analyzing this compound in complex matrices? A4: Ion suppression is a common challenge in LC-MS analysis of biological samples. To mitigate this, consider the following:
-
Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) to remove matrix components that can interfere with ionization.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Troubleshooting Guides
Issue: Low or No Signal for this compound
A weak or absent signal can be a significant roadblock. This guide provides a systematic approach to identifying and resolving the root cause.
Caption: A logical workflow for troubleshooting low or no signal for this compound.
Issue: High Background Noise
High background noise can significantly impact the signal-to-noise ratio, making accurate quantification difficult.
Caption: A systematic approach to identifying and reducing sources of high background noise.
Experimental Protocols
Protocol 1: Generic SPE Cleanup for this compound from Urine
This protocol provides a starting point for sample cleanup. It will likely require optimization for your specific application and matrix.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of this compound internal standard. Acidify the sample with 100 µL of 1M HCl.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Starting LC-MS/MS Parameters
These are suggested starting parameters. Optimization is essential for achieving the best performance on your specific instrument.
| Parameter Category | Parameter | Suggested Starting Value |
| Liquid Chromatography | Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <3 µm) or HILIC for polar compounds |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% to 95% B over 5 minutes | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | |
| Mass Spectrometry (ESI+) | Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive | |
| Capillary Voltage | 3.5 kV | |
| Nebulizing Gas | 45 psi | |
| Drying Gas Flow | 10 L/min | |
| Drying Gas Temperature | 350°C | |
| MRM Transition | To be determined by infusion and product ion scan | |
| Collision Energy | To be optimized (start around 15-25 eV) |
Data Presentation
Table 1: Example Collision Energy Optimization for this compound
The following table illustrates hypothetical data for the optimization of collision energy for a selected reaction monitoring (MRM) transition.
| Collision Energy (eV) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area Response | Signal-to-Noise (S/N) |
| 10 | 104.1 | 86.1 | 1.25E+05 | 85 |
| 15 | 104.1 | 86.1 | 3.50E+05 | 240 |
| 20 | 104.1 | 86.1 | 6.75E+05 | 480 |
| 25 | 104.1 | 86.1 | 4.20E+05 | 310 |
| 30 | 104.1 | 86.1 | 1.80E+05 | 130 |
This data is for illustrative purposes only. Optimal values will vary by instrument.
References
Technical Support Center: Hexamethylenimine-d4 Matrix Effects in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Hexamethylenimine-d4 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can result in either a decreased signal, known as ion suppression, or an increased signal, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards (IS), such as this compound, are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte (Hexamethylenimine), they tend to co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the common causes of poor performance of this compound as an internal standard?
A4: Several factors can lead to the poor performance of this compound:
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Differential Matrix Effects: As mentioned, slight chromatographic separation from the unlabeled analyte can lead to different degrees of ion suppression or enhancement.
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Isotopic Impurities: The presence of unlabeled Hexamethylenimine in the this compound standard can lead to an overestimation of the analyte concentration.
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H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures. This can lead to a decrease in the internal standard signal and an increase in the analyte signal.
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Incorrect Concentration: Errors in the preparation of the internal standard spiking solution can lead to systematic errors in quantification.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Symptom: The ratio of the peak area of Hexamethylenimine to this compound is inconsistent across replicate injections of the same sample or across different samples.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent Matrix Effects | Different lots of biological matrix can have varying compositions, leading to variable matrix effects. It is crucial to evaluate matrix effects across multiple lots of the matrix. |
| Column Degradation | A contaminated or degraded analytical column can lead to peak shape distortion and shifting retention times, affecting the analyte/IS ratio. Implement a regular column washing protocol or replace the column if necessary. |
| Sample Preparation Variability | Inconsistent sample preparation can introduce varying levels of interfering compounds. Ensure that the sample preparation procedure is well-controlled and standardized. |
| Autosampler Issues | Inconsistent injection volumes or carryover from the autosampler can lead to variability. Optimize the autosampler wash procedure and check for carryover by injecting a blank sample after a high-concentration sample. |
Issue 2: Analyte and this compound Do Not Co-elute
Symptom: A noticeable separation is observed between the chromatographic peaks of Hexamethylenimine and this compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Isotope Effect | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. |
| Chromatographic Conditions | The choice of column and mobile phase can influence the separation of the analyte and internal standard. |
| Solution: | |
| Adjust Chromatography | Modify the chromatographic conditions to promote co-elution. This could involve using a column with a different stationary phase, adjusting the mobile phase composition, or changing the gradient profile. |
| Use a Lower Resolution Column | In some cases, a column with lower resolving power can be used to ensure the analyte and internal standard elute as a single peak. |
Issue 3: Unexpectedly High or Low Analyte Concentrations
Symptom: The calculated concentrations of Hexamethylenimine are consistently and significantly higher or lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Differential Matrix Effects | As described above, if the analyte and IS elute in regions of different ion suppression, this can lead to biased results. |
| Internal Standard Purity | The presence of unlabeled analyte in the deuterated standard will lead to an overestimation of the analyte concentration. |
| Internal Standard Concentration | An error in the concentration of the this compound spiking solution will result in a systematic error in the calculated analyte concentrations. |
| Solution: | |
| Verify IS Purity | Always obtain a certificate of analysis for your deuterated internal standard to confirm its isotopic and chemical purity. |
| Verify IS Concentration | Carefully prepare and verify the concentration of the internal standard spiking solution. |
| Evaluate Matrix Effects | Perform a quantitative assessment of matrix effects to determine the extent of ion suppression or enhancement. |
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a matrix effect experiment. In this hypothetical experiment, the matrix effect for Hexamethylenimine was evaluated in six different lots of human plasma using this compound as the internal standard.
Table 1: Matrix Effect Assessment of Hexamethylenimine in Human Plasma
| Plasma Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte/IS Ratio (Set B) | Matrix Effect (%)* | IS Normalized Matrix Factor** |
| 1 | 85,673 | 155,432 | 0.551 | 85.7 | 1.01 |
| 2 | 82,112 | 151,987 | 0.540 | 82.1 | 0.99 |
| 3 | 88,945 | 158,321 | 0.562 | 88.9 | 1.03 |
| 4 | 79,854 | 149,543 | 0.534 | 79.9 | 0.98 |
| 5 | 91,234 | 160,112 | 0.570 | 91.2 | 1.05 |
| 6 | 84,555 | 154,765 | 0.546 | 84.6 | 1.00 |
| Mean | 85,396 | 155,027 | 0.551 | 85.4 | 1.01 |
| %CV | 5.2 | 3.0 | 2.7 | 5.2 | 2.8 |
*Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. Set A is the analyte in a neat solution, and Set B is the analyte spiked into an extracted blank matrix. An ME < 100% indicates ion suppression. **IS Normalized Matrix Factor = (Analyte/IS ratio in Set B) / (Analyte/IS ratio in Set A). A value close to 1 indicates effective compensation by the internal standard.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for Hexamethylenimine in a specific biological matrix.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Spike Hexamethylenimine and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
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Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike Hexamethylenimine and this compound into the extracted matrix at the same concentration as Set A.
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Set C (Pre-Spiked Matrix): Spike Hexamethylenimine and this compound into the blank matrix before the extraction process at the same concentration as Set A. (This set is primarily for determining recovery but is often prepared concurrently).
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Analyze all three sets of samples by the developed LC-MS/MS method.
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Calculate the Matrix Effect (ME) and Internal Standard Normalized Matrix Factor (ISNMF):
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Matrix Effect (%) = (Mean peak area of Hexamethylenimine in Set B / Mean peak area of Hexamethylenimine in Set A) * 100
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IS Normalized Matrix Factor = (Mean Analyte/IS peak area ratio in Set B) / (Mean Analyte/IS peak area ratio in Set A)
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Protocol 2: Assessment of H/D Back-Exchange
Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the sample matrix or solvent.
Methodology:
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Prepare two sets of samples:
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Set A (Control): Prepare a solution of this compound in the initial mobile phase or reconstitution solvent.
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Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
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Incubate both sets of samples under the same conditions as your typical sample preparation and analysis time (e.g., 2 hours at room temperature).
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Process the samples using your established extraction procedure.
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Analyze the samples by LC-MS/MS.
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Monitor for any increase in the signal of the non-deuterated Hexamethylenimine in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.
Visualizations
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: The impact of matrix components on the ionization of the analyte and internal standard.
References
Technical Support Center: Hexamethylenimine-d4 Stability in Solution
This technical support center provides guidance on preventing the degradation of Hexamethylenimine-d4 in solution. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound as a neat compound?
A1: As a neat compound, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it at temperatures below 30°C (86°F).[2][3] The container should be tightly sealed to prevent moisture absorption, as amines are known to be hygroscopic.[2][4] For sensitive amine compounds, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidation. Using an amber-colored vial will protect the compound from light-induced degradation.
Q2: What type of container should I use to store this compound solutions?
A2: Solutions of this compound should be stored in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass. It is crucial to ensure the container is sealed to prevent exposure to air and moisture.
Q3: Which solvents are recommended for dissolving this compound for short-term and long-term storage?
A3: Hexamethylenimine is soluble in water, alcohols, and aromatic solvents, but poorly soluble in aliphatic hydrocarbons. For long-term stability, aprotic solvents are generally preferred to minimize potential reactions. The choice of solvent can impact stability, and it is advisable to perform a stability study in the intended solvent system if the solution is to be stored for an extended period.
Q4: Is this compound sensitive to pH?
A4: Yes, as a secondary amine, this compound is a basic compound and will react with acids. These reactions are exothermic and form salts. Storing the compound in acidic solutions should be avoided unless the salt form is desired. Hexamethylenimine is a strong organic base, with a 10% aqueous solution having a pH of 12.3.
Q5: What are the known incompatibilities of this compound?
A5: Hexamethylenimine is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, and ketones.
Troubleshooting Guide
Q1: I noticed my this compound solution has developed a yellow or brown color. What could be the cause?
A1: Discoloration of amine solutions is often a sign of oxidative degradation. This can happen if the solution is exposed to air (oxygen) over time. To prevent this, always store solutions under an inert atmosphere (e.g., argon or nitrogen) and use tightly sealed containers.
Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I determine if my this compound has degraded?
A2: The appearance of new peaks in your analytical data suggests the presence of impurities or degradation products. To confirm degradation, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and see if the new peaks in your experimental sample match the degradation products. Techniques like HPLC-MS are invaluable for identifying these new compounds by their mass-to-charge ratio.
Q3: I observe a precipitate in my this compound solution. What should I do?
A3: Precipitation could be due to several factors, including the formation of an insoluble degradation product, reaction with atmospheric carbon dioxide to form a carbamate salt, or changes in temperature affecting solubility. First, ensure the solution is at the correct temperature. If the precipitate remains, it is likely a degradation product or a salt. The solution should be analyzed to identify the precipitate.
Q4: My experimental results are inconsistent. Could degradation of my this compound stock solution be the issue?
A4: Yes, inconsistent results can be a symptom of a degrading stock solution. As the concentration of the active compound decreases and degradation products form, this can affect experimental outcomes. It is good practice to regularly check the purity of stock solutions, especially if they have been stored for a long time. Quantitative NMR (qNMR) or HPLC with a calibrated standard can be used to verify the concentration.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results for this compound. It is intended to show how stability data can be presented.
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Solution |
| 0.1 M HCl (60°C) | 24 | 92.5% | Colorless |
| 72 | 81.3% | Colorless | |
| 0.1 M NaOH (60°C) | 24 | 99.1% | Colorless |
| 72 | 98.5% | Colorless | |
| 3% H₂O₂ (25°C) | 24 | 88.7% | Faint yellow |
| 72 | 75.4% | Yellow | |
| Thermal (80°C) | 24 | 97.2% | Colorless |
| 72 | 92.8% | Slight yellowing | |
| Photolytic (UV Lamp) | 24 | 96.5% | Colorless |
| 72 | 90.1% | Colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points (e.g., 0, 6, 24, 48, 72 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples at the specified time points with an equivalent amount of 0.1 M HCl, and dilute for analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw samples at specified time points and dilute for analysis.
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Thermal Degradation: Place an aliquot of the stock solution in a tightly sealed vial and incubate in an oven at 80°C. Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.
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Photolytic Degradation: Place an aliquot of the stock solution in a photostable, transparent container and expose it to a UV lamp. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at specified time points for analysis.
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Analysis: Analyze all samples by a stability-indicating method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.
Protocol 2: Stability Monitoring by HPLC-MS
This protocol describes a general HPLC-MS method for quantifying this compound and its degradation products.
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Chromatographic Conditions:
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Column: A reverse-phase C18 column is typically suitable.
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.
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Flow Rate: 0.3-0.5 mL/min.
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Column Temperature: 30-40°C.
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Injection Volume: 5-20 µL.
-
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Scan Range: A suitable m/z range to include the parent compound and expected degradation products. For this compound (C₆H₉D₄N), the expected mass will be higher than the non-deuterated form (C₆H₁₃N, MW: 99.17).
-
-
Procedure:
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Prepare samples from the degradation study as described in Protocol 1.
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Inject the samples into the LC-MS system.
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Integrate the peak area of this compound and any degradation products.
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Calculate the percentage of remaining this compound by comparing its peak area at each time point to the time-zero sample.
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Protocol 3: Stability Monitoring by NMR Spectroscopy
This protocol provides a general method for using Nuclear Magnetic Resonance (NMR) to monitor the degradation of this compound.
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Sample Preparation:
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Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.
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Add a known amount of an internal standard (e.g., maleic acid) that does not react with the compound or degrade under the study conditions. The internal standard's peaks should not overlap with the analyte's peaks.
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NMR Acquisition:
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Acquire a ¹H NMR spectrum at time zero. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).
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Store the sample under the desired stress condition (e.g., elevated temperature).
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Acquire subsequent ¹H NMR spectra at various time points.
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Data Analysis:
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Integrate a characteristic peak of this compound (one that is well-resolved and not from the deuterated positions) and a peak from the internal standard.
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The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.
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The appearance of new peaks indicates the formation of degradation products. 2D NMR techniques (e.g., COSY, HSQC) can help in elucidating their structures.
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Visualizations
Caption: Hypothetical oxidative degradation pathway for this compound.
Caption: Troubleshooting workflow for suspected degradation issues.
Caption: General experimental workflow for a stability assessment study.
References
Hexamethylenimine-d4 interference with other compounds
Welcome to the technical support center for Hexamethylenimine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interferences and other challenges during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Hexamethylenimine, a cyclic secondary amine. Its primary application in research and drug development is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The incorporation of deuterium atoms increases its molecular weight, allowing it to be distinguished from the non-labeled analyte while exhibiting nearly identical chemical and physical properties.
Q2: What are the potential sources of interference when using this compound as an internal standard?
Interference can arise from several sources:
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and the target analyte, causing ion suppression or enhancement in the mass spectrometer's ion source. This can lead to inaccurate quantification.[1][2]
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Isotopic Contribution: The natural isotopic abundance of elements in the analyte or matrix could potentially contribute to the signal of the deuterated internal standard, especially if there is a low mass difference between the analyte and the standard.[3]
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Cross-Contamination: Inadequate cleaning of autosampler syringes or lab equipment can lead to carryover from high-concentration samples to subsequent ones.
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Co-eluting Compounds: Other compounds in the sample with similar chromatographic behavior to this compound may interfere with its detection.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Yes, deuterium atoms, particularly those on or adjacent to the nitrogen atom, can be susceptible to hydrogen-deuterium (H/D) exchange with protic solvents (e.g., water, methanol).[4][5] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of quantification. The rate of exchange can be influenced by pH, temperature, and the specific location of the deuterium labels.
Q4: Why might I observe a different retention time for this compound compared to the non-deuterated analyte?
This phenomenon is known as the "isotope effect." The substitution of lighter hydrogen atoms with heavier deuterium atoms can sometimes lead to slight differences in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time. While often negligible, a significant shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
Possible Causes:
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Suboptimal Chromatographic Conditions: The pH of the mobile phase may not be suitable for the basic nature of Hexamethylenimine, leading to peak tailing. The column chemistry may also not be appropriate.
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Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer.
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Degradation: The compound may be unstable under the analytical conditions.
Troubleshooting Steps:
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Optimize Mobile Phase pH: For a basic compound like Hexamethylenimine, a mobile phase pH of around 9-10 (using a pH-stable column) can improve peak shape. Alternatively, a low pH mobile phase (e.g., with 0.1% formic acid) can ensure consistent protonation.
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Evaluate Column Chemistry: Consider using a column designed for the analysis of basic compounds, such as a C18 column with end-capping or a mixed-mode column.
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Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression in your chromatogram and allow you to adjust the chromatography to move the this compound peak to a cleaner region.
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Assess Stability: Prepare fresh solutions of this compound and compare their response to older solutions to check for degradation.
Issue 2: Inaccurate or Irreproducible Quantification
Possible Causes:
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Differential Matrix Effects: The analyte and this compound are not experiencing the same degree of ion suppression or enhancement.
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Isotopic Instability (H/D Exchange): The deuterium labels are exchanging with protons from the solvent.
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Inaccurate Standard Concentration: Errors in the preparation of the internal standard stock or working solutions.
Troubleshooting Steps:
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Verify Co-elution: Overlay the chromatograms of the analyte and this compound. If there is a significant retention time difference, adjust the chromatographic method to achieve co-elution.
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Evaluate Matrix Effects: Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates a strong matrix effect.
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Check for H/D Exchange: Prepare the internal standard in a protic solvent and let it sit for a period of time before analysis. Compare the response to a freshly prepared solution. If H/D exchange is suspected, consider preparing solutions in aprotic solvents and minimizing exposure to aqueous environments.
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Re-prepare and Verify Standard Solutions: Carefully prepare new stock and working solutions of this compound and verify their concentrations.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): this compound spiked into the final mobile phase composition at a known concentration.
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Set B (Post-extraction Spike): Blank matrix is processed through the entire sample preparation procedure. This compound is then spiked into the final, clean extract at the same concentration as Set A.
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Set C (Pre-extraction Spike): this compound is spiked into the blank matrix at the same concentration as Set A before the sample preparation procedure.
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Analyze all three sets of samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF) and Recovery (RE):
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MF = (Peak Area of Set B) / (Peak Area of Set A)
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RE = (Peak Area of Set C) / (Peak Area of Set B)
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Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect |
| MF < 1 | Ion suppression |
| MF > 1 | Ion enhancement |
| Recovery (RE) | Interpretation |
| RE ≈ 100% | Efficient extraction |
| RE < 100% | Inefficient extraction or degradation during sample preparation |
Protocol 2: Assessment of H/D Exchange
Objective: To evaluate the stability of the deuterium labels on this compound in a protic solvent.
Methodology:
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Prepare two solutions of this compound at the same concentration:
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Solution A: In a non-protic solvent (e.g., acetonitrile).
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Solution B: In a protic solvent relevant to the experimental conditions (e.g., water/methanol 50:50).
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Analyze both solutions immediately after preparation (T=0) by LC-MS/MS to establish a baseline.
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Incubate Solution B at room temperature or the temperature of the autosampler for a defined period (e.g., 24 hours).
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Re-analyze Solution B and compare the peak area of this compound to the initial measurement and to the peak area of Solution A.
Data Interpretation: A significant decrease in the peak area of this compound in Solution B over time, especially when compared to Solution A, suggests that H/D exchange is occurring.
Visualizations
Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Troubleshooting workflow for issues encountered with this compound.
References
Optimizing injection volume for Hexamethylenimine-d4
Welcome to the technical support center for Hexamethylenimine-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their analytical workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to optimizing injection volume and ensuring data quality.
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound in my LC-MS/MS analysis?
A good starting point for injection volume is typically between 1% and 5% of the total column volume.[1] For a standard 2.1 mm x 50 mm column, this would correspond to an injection volume of approximately 1-5 µL. It is crucial to perform an injection volume loading study to determine the optimal volume for your specific assay and instrument conditions.
Q2: I'm observing low signal intensity for my this compound internal standard. What could be the cause?
Low signal intensity for a deuterated internal standard can stem from several factors. One common issue is isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[2] This is a particular concern if the deuterium labels are on exchangeable positions like -OH, -NH, or -COOH groups.[3] Other potential causes include ion suppression from matrix components, improper storage leading to degradation, or using a suboptimal concentration.[3][4]
Q3: My chromatographic peaks for this compound are showing fronting. What does this indicate and how can I fix it?
Peak fronting is a classic sign of column overload, which can happen if the injection volume is too high or the sample concentration is excessive. To address this, you should reduce the injection volume or dilute your sample. It is also beneficial to ensure your sample diluent matches the initial mobile phase conditions to avoid solvent mismatch effects.
Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?
To maintain the integrity of your this compound standard, proper preparation and storage are critical. For long-term storage, it is advisable to store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a desiccator. When preparing solutions, use anhydrous, aprotic solvents like acetonitrile or DMSO if the compound's solubility allows, to minimize the risk of hydrogen-deuterium exchange. Prepare working solutions fresh and in smaller aliquots to avoid repeated freeze-thaw cycles. Always consult the manufacturer's Certificate of Analysis for specific storage recommendations.
Troubleshooting Guides
Guide 1: Optimizing Injection Volume for this compound
Problem: You are developing a new method and need to determine the optimal injection volume for this compound.
Solution Workflow:
Caption: Workflow for optimizing injection volume.
Experimental Protocol: Injection Volume Loading Study
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Prepare a Standard Solution: Prepare a stock solution of this compound in your chosen diluent (e.g., 50:50 acetonitrile:water). From this stock, create a working solution at a concentration relevant to your expected sample concentrations.
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Set Up Injection Series: Create a sequence in your LC-MS/MS software to inject increasing volumes of the working solution. A typical series might be 1, 2, 5, 10, and 15 µL.
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Acquire Data: Run the sequence using your established chromatographic and mass spectrometric conditions.
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Analyze Results: For each injection volume, carefully examine the peak shape, peak area, and signal-to-noise ratio.
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Determine Optimal Volume: The optimal injection volume will be the highest volume that provides a symmetrical peak shape and good signal intensity without causing column overload.
Data Presentation: Impact of Injection Volume on Analytical Parameters
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Asymmetry Factor | Signal-to-Noise (S/N) | Observations |
| 1 | 50,000 | 1.1 | 500 | Symmetrical peak |
| 2 | 105,000 | 1.1 | 1100 | Symmetrical peak |
| 5 | 275,000 | 1.2 | 2800 | Symmetrical peak |
| 10 | 580,000 | 1.6 | 5500 | Slight peak fronting |
| 15 | 850,000 | 2.5 | 7800 | Significant peak fronting |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific analytical conditions and instrumentation.
Guide 2: Troubleshooting Low Signal Intensity or Signal Loss
Problem: The peak area of your this compound internal standard is decreasing over time or is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment helps to determine if the low signal is due to matrix effects (ion suppression or enhancement).
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Prepare Two Sample Sets:
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Set A (Neat Solution): Spike the this compound internal standard at your working concentration into a clean solvent (e.g., your initial mobile phase).
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Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain your analyte or the internal standard) and perform your entire sample extraction procedure. After the final extraction step, spike the this compound internal standard into the extracted matrix at the same concentration as in Set A.
-
-
Analyze Samples: Analyze both sets of samples using your established LC-MS/MS method.
-
Compare Peak Areas:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is likely occurring.
-
If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.
-
If the peak areas in both sets are comparable, the matrix has a minimal effect on the internal standard's signal.
-
Corrective Actions for Isotopic Exchange
If you suspect hydrogen-deuterium (H/D) exchange is causing signal loss, consider the following:
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Solvent Choice: If possible, store stock and working solutions in aprotic solvents (e.g., acetonitrile) rather than protic solvents (e.g., water, methanol).
-
pH Control: Avoid highly acidic or basic conditions during storage and sample preparation, as these can catalyze H/D exchange.
-
Fresh Preparations: Prepare working solutions of your deuterated standard more frequently to minimize their exposure to conditions that may promote exchange.
-
Confirm Mass Shift: Acquire a full-scan mass spectrum of an older standard solution. Look for ions corresponding to the loss of one or more deuterium atoms.
References
Troubleshooting poor recovery of Hexamethylenimine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Hexamethylenimine-d4 during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Question: My recovery of this compound is consistently low or variable across my samples. What are the potential causes and how can I troubleshoot this?
Answer: Poor recovery of this compound can stem from several factors during sample preparation and analysis. The primary areas to investigate are the extraction procedure, potential isotopic exchange, matrix effects, and adsorption to labware. A systematic approach is crucial to pinpoint the source of the issue.
Troubleshooting Workflow for Poor Recovery
Below is a logical workflow to diagnose and resolve poor recovery of this compound.
Caption: A logical workflow for troubleshooting poor this compound recovery.
Detailed Troubleshooting Guides
Evaluating and Optimizing the Extraction Procedure
Hexamethylenimine is a basic and water-soluble compound.[1][2] These properties are critical when selecting and optimizing an extraction method.
a) Liquid-Liquid Extraction (LLE)
Poor LLE recovery is often due to incorrect pH or an unsuitable organic solvent. Hexamethylenimine, being a secondary amine, will be protonated and highly water-soluble at acidic or neutral pH. To ensure it partitions into the organic phase, the aqueous sample must be basified.
-
Experimental Protocol: LLE Optimization
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Sample Preparation: Take a known amount of this compound and spike it into a blank matrix (e.g., plasma, urine).
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pH Adjustment: Aliquot the spiked matrix into several tubes. Adjust the pH of each aliquot to a different value within the range of 9-12 using a suitable base (e.g., 1M NaOH or K2CO3). Hexamethyleneimine is best extracted under basic conditions (pH ~14)[3].
-
Solvent Extraction: Add an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or dichloromethane). Vortex thoroughly for 1-2 minutes.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Analysis: Carefully collect the organic layer, evaporate it to dryness, reconstitute the residue in a suitable solvent, and analyze using your established analytical method (e.g., LC-MS/MS).
-
Evaluation: Compare the recovery at each pH to determine the optimal condition.
-
b) Solid-Phase Extraction (SPE)
Low recovery in SPE can result from incorrect sorbent selection, improper conditioning, or using the wrong wash and elution solvents.[4] For a basic compound like Hexamethylenimine, a cation-exchange or a polymeric reversed-phase sorbent is often suitable.
-
Experimental Protocol: SPE Recovery Experiment
-
Sample Preparation: Spike a known amount of this compound into a blank matrix.
-
SPE Procedure:
-
Condition: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol then water).
-
Equilibrate: Equilibrate the cartridge with a buffer at a pH that ensures the analyte is retained. For cation exchange, a slightly acidic to neutral pH is needed to ensure this compound is charged.
-
Load: Load the pre-treated sample onto the cartridge. Collect the flow-through.
-
Wash: Wash the cartridge to remove interferences. Use a weak solvent that will not elute the analyte. Collect the wash solution.
-
Elute: Elute this compound with a solvent strong enough to disrupt its interaction with the sorbent. For cation exchange, this is typically a basic solution or a solvent containing a counter-ion. Collect the eluate.
-
-
Analysis: Analyze the flow-through, wash, and eluate fractions to determine where the analyte is being lost.
-
Evaluation: If a significant amount of this compound is found in the flow-through or wash, the retention and wash steps need to be optimized. If it remains on the cartridge after elution, a stronger elution solvent is required.
-
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Key Principle | Partitioning between two immiscible liquids based on solubility.[5] | Partitioning between a solid sorbent and a liquid mobile phase. |
| Critical Factor | pH of the aqueous phase; choice of organic solvent. | Sorbent chemistry; pH of loading/wash/elution solvents. |
| Common Solvents | Diethyl ether, MTBE, Dichloromethane. | Methanol, Acetonitrile, Water, various buffers. |
| Troubleshooting Focus | Ensure pH > 10 for efficient extraction of the free base. | Match sorbent type to analyte properties (e.g., cation exchange for a basic amine). |
Investigating Isotopic Exchange
Deuterium atoms on a heteroatom, such as the nitrogen in this compound, can be susceptible to exchange with protons from the sample matrix or solvents, especially under acidic or basic conditions. This can lead to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.
-
How to Investigate:
-
Incubate this compound in a blank matrix at different pH values (e.g., 4, 7, and 10) and temperatures (e.g., room temperature and 37°C) for a period that mimics your sample preparation time.
-
Analyze the samples and monitor for any decrease in the this compound signal and any corresponding increase in the signal for unlabeled Hexamethylenimine.
-
-
Solutions:
-
If exchange is observed, try to keep the sample at a neutral pH and at a low temperature during preparation.
-
Minimize the time the sample spends in harsh pH conditions.
-
Assessing Matrix Effects
Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This can be misinterpreted as poor recovery.
-
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A: this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with this compound post-extraction.
-
Set C: Blank matrix spiked with this compound before extraction.
-
-
Calculate Matrix Effect and Recovery:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Evaluation: A matrix effect value significantly lower or higher than 100% indicates ion suppression or enhancement, respectively.
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| Sample Set | Description | Purpose |
| A | Analyte in neat solvent | Baseline analyte response |
| B | Post-extraction spike | Measures matrix effect |
| C | Pre-extraction spike | Measures overall process efficiency (recovery + matrix effect) |
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Solutions for Matrix Effects:
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Improve chromatographic separation to move the this compound peak away from interfering matrix components.
-
Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent).
-
Dilute the sample to reduce the concentration of interfering components.
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Adsorption to Labware
Basic compounds like Hexamethylenimine can adsorb to the silanol groups on glass surfaces, leading to recovery loss.
-
How to Investigate:
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Prepare a solution of this compound in a solvent.
-
Aliquot this solution into both standard glass tubes and polypropylene or silanized glass tubes.
-
Let the solutions sit for a period equivalent to your sample processing time.
-
Analyze the concentration of this compound in each type of tube. A lower concentration in the standard glass tubes suggests adsorption.
-
-
Solutions:
-
Use polypropylene tubes and vials.
-
If glass is necessary, use silanized glassware to block active adsorption sites.
-
Decision Tree for Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
Hexamethylenimine-d4 stability issues in acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Hexamethylenimine-d4, particularly in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The primary stability concerns for this compound in acidic conditions are twofold:
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Acid-catalyzed degradation: Like many cyclic amines, this compound can be susceptible to degradation in acidic environments. This can potentially lead to ring-opening or other structural modifications, affecting the purity and integrity of your sample.
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Deuterium-hydrogen (D-H) exchange: The deuterium atoms on the this compound molecule, particularly those adjacent to the nitrogen atom, can exchange with protons from an acidic solution. This can alter the isotopic purity of your compound and may impact the results of sensitive analytical techniques such as mass spectrometry.
Q2: At what pH range is this compound expected to be least stable?
Q3: How can I monitor the stability of my this compound sample in an acidic medium?
A3: Stability can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is recommended. This involves developing a chromatographic method that can separate the intact this compound from any potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for identifying unknown degradation products and monitoring for any changes in the isotopic distribution due to D-H exchange.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. If preparing solutions, it is best to use buffered solutions at a neutral or slightly basic pH if the experimental conditions allow. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS chromatogram after exposure to acidic conditions. | Acid-catalyzed degradation of this compound. | 1. Confirm the identity of the new peaks using LC-MS/MS or other structural elucidation techniques. 2. If degradation is confirmed, minimize the exposure time of the compound to acidic conditions. 3. Consider performing the experiment at a higher pH if the protocol allows. 4. Evaluate the necessity of the acidic step and explore alternative, less harsh conditions. |
| Change in the isotopic pattern or molecular weight observed in mass spectrometry. | Deuterium-hydrogen (D-H) exchange with the acidic solvent or reagents. | 1. Use deuterated acidic reagents (e.g., DCl in D₂O) to minimize D-H exchange if the presence of acid is unavoidable. 2. Work at lower temperatures to reduce the rate of exchange. 3. Analyze samples promptly after preparation to minimize the time for exchange to occur. 4. If possible, perform a back-exchange experiment with a known standard to quantify the extent of D-H exchange. |
| Loss of compound recovery during sample work-up involving an acidic wash. | Protonation of the amine nitrogen, leading to increased water solubility and loss into the aqueous phase. | 1. Carefully neutralize the acidic aqueous layer and re-extract with an appropriate organic solvent to recover the compound. 2. Use a minimal amount of acid during the wash step. 3. Consider alternative purification methods that do not involve acidic washes, such as chromatography on a different stationary phase. |
| Inconsistent results in bioassays or other functional experiments. | Degradation of the active compound or alteration of its isotopic composition. | 1. Verify the purity and isotopic integrity of the this compound stock solution before each experiment using HPLC/LC-MS. 2. Prepare fresh solutions for each experiment to avoid issues with long-term stability in solution. 3. Review the experimental protocol to identify and mitigate any steps involving prolonged exposure to acidic conditions. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound under acidic stress. Note: This data is for illustrative purposes only and may not represent actual experimental results.
Table 1: Degradation of this compound in 0.1 M HCl at 50°C
| Time (hours) | This compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.3 |
| 4 | 90.5 | 6.8 | 2.7 |
| 8 | 82.1 | 12.3 | 5.6 |
| 24 | 65.7 | 25.1 | 9.2 |
Table 2: Deuterium-Hydrogen Exchange of this compound in 0.1 M HCl at 25°C
| Time (hours) | d4-Isotopologue (%) | d3-Isotopologue (%) | d2-Isotopologue (%) |
| 0 | 99.5 | 0.5 | 0.0 |
| 1 | 95.0 | 4.8 | 0.2 |
| 4 | 85.3 | 13.5 | 1.2 |
| 12 | 70.1 | 25.4 | 4.5 |
| 24 | 55.8 | 35.7 | 8.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and identify potential degradation products.
Materials:
-
This compound
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0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
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HPLC grade water and acetonitrile
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HPLC system with UV or MS detector
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C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.
-
Acid Stress:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by adding 1 mL of HPLC grade water to 1 mL of the stock solution and incubate under the same conditions.
-
HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of this compound and any new peaks that appear in the chromatogram.
-
If using an LC-MS system, obtain mass spectra for the parent compound and any degradation products to aid in their identification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Calculate the percentage of each degradation product formed.
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Plot the percentage of the remaining compound and the formation of degradation products against time.
-
Visualizations
Caption: Potential degradation pathway of this compound in acidic conditions.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Minimizing Ion Suppression with Hexamethylenimine-d4
Welcome to the technical support center for minimizing ion suppression when using Hexamethylenimine-d4 in your LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis when using this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte (Hexamethylenimine) and its stable isotope-labeled internal standard (SIL-IS), this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[4][5] The presence of these interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.
Q2: What is the role of this compound in managing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Hexamethylenimine. The use of a SIL-IS is the most effective strategy to compensate for ion suppression. Since this compound is chemically and physically almost identical to Hexamethylenimine, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even when significant ion suppression is present.
Q3: How can I determine if my assay is being affected by ion suppression?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of your analyte (Hexamethylenimine) and internal standard (this compound) is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte) is then injected onto the LC system. A drop in the baseline signal of the infused analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the common sources of ion suppression in bioanalysis?
A4: Common sources of ion suppression in biological matrices such as plasma, urine, or tissue homogenates include:
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Phospholipids: These are major components of cell membranes and are notoriously problematic.
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Salts and Buffers: Non-volatile salts from buffers used in sample preparation can build up in the ion source and hinder ionization.
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Proteins and Peptides: Inadequately removed proteins and peptides can cause significant suppression.
-
Detergents and Polymers: These can be introduced during sample preparation steps.
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Co-administered Drugs and their Metabolites: Other compounds in the sample can also interfere with the ionization of your analyte.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
Problem 1: Low signal intensity for both Hexamethylenimine and this compound.
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Possible Cause: Significant ion suppression from the biological matrix due to inadequate sample cleanup.
-
Solutions:
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Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Hexamethylenimine and this compound from the regions of ion suppression identified by a post-column infusion experiment.
-
Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression that are not being fully compensated for by the internal standard.
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
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Verify Internal Standard Addition: Ensure that this compound is added precisely and consistently to all samples, calibrators, and QCs.
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Problem 3: The peak area ratio of Hexamethylenimine/Hexamethylenimine-d4 is not consistent across the calibration curve.
-
Possible Cause: The concentration of the internal standard may not be optimal, or there may be cross-contamination.
-
Solutions:
-
Optimize Internal Standard Concentration: The concentration of this compound should be sufficient to provide a strong signal but not so high that it saturates the detector or contributes to the analyte signal.
-
Check for Contamination: Analyze blank samples to ensure there is no carryover from previous injections. If carryover is observed, optimize the wash solvents used in the autosampler.
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Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the retention time windows where ion suppression is occurring.
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Preparation: Prepare a solution of Hexamethylenimine and this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Infusion Setup: Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.
-
Analysis: While the solution is being continuously infused, inject a blank, extracted matrix sample onto the LC column and run your chromatographic method.
-
Data Interpretation: Monitor the signal of Hexamethylenimine and this compound. A constant baseline indicates no ion suppression. A dip in the baseline signifies a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more thorough cleanup of biological samples compared to protein precipitation.
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Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute Hexamethylenimine and this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide an example of how to present data to evaluate the effectiveness of different sample preparation techniques in minimizing ion suppression.
Table 1: Matrix Effect Evaluation
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Matrix Effect (%) |
| Protein Precipitation | 45,000 | 100,000 | -55% |
| Liquid-Liquid Extraction | 75,000 | 100,000 | -25% |
| Solid-Phase Extraction | 92,000 | 100,000 | -8% |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.
Table 2: Recovery of Hexamethylenimine with Different Extraction Methods
| Sample Preparation Method | Peak Area of Spiked Extract | Peak Area of Post-Spiked Blank Extract | Recovery (%) |
| Protein Precipitation | 45,000 | 50,000 | 90% |
| Liquid-Liquid Extraction | 75,000 | 80,000 | 93.75% |
| Solid-Phase Extraction | 92,000 | 95,000 | 96.8% |
Recovery (%) = (Peak Area of Spiked Extract / Peak Area of Post-Spiked Blank Extract) * 100.
Visualizations
Caption: A flowchart for systematically troubleshooting ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
Technical Support Center: Hexamethylenimine-d4 Calibration Curve Troubleshooting
Welcome to the technical support center for Hexamethylenimine-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for the analyte non-linear when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur.[1][2] The formation of analyte multimers (e.g., dimers, trimers) at these high concentrations can also lead to a non-linear response.[1] Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.[1][3]
Q2: My quantitative results are inconsistent and inaccurate despite using this compound. What are the likely causes?
A2: Inaccurate or inconsistent results often point to a few common culprits. These include a lack of co-elution between the analyte and this compound, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.
Q3: How can I be sure of the isotopic and chemical purity of my this compound standard?
A3: The isotopic and chemical purity of your deuterated standard are critical for accurate results. Always request a certificate of analysis (CofA) from your supplier which should specify these purities. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable quantification. For independent verification, high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can be used.
Q4: Can the this compound internal standard lose its deuterium labels?
A4: Yes, this phenomenon, known as H/D or back-exchange, can occur if the deuterium atoms are in chemically unstable positions. This is more likely to happen in acidic or basic solutions, or at high ion source temperatures in the mass spectrometer. It is crucial to use internal standards where the deuterium atoms are on stable, non-exchangeable positions.
Q5: I'm observing a shift in retention time between my analyte and this compound. Is this normal and how can I fix it?
A5: It is a known phenomenon that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor polarity differences. To address this, you can try adjusting the chromatographic conditions, such as using a shallower gradient or modifying the mobile phase composition to improve the overlap of the two peaks. In some cases, using a column with lower resolution might be necessary to ensure co-elution.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Symptoms:
-
The calibration curve is visibly non-linear.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
Back-calculated concentrations of the calibrants deviate significantly from their nominal values.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Detector Saturation | Observe the analyte signal at the highest concentration standards. A plateauing of the signal indicates saturation. | Dilute the high-concentration standards. Alternatively, reduce the injection volume. |
| Ionization Competition | Monitor the internal standard (this compound) signal across the calibration curve. A decreasing signal with increasing analyte concentration suggests competition. | Optimize the concentration of the internal standard. Consider using a less concentrated sample extract if possible. |
| Analyte Multimer Formation | This is more likely at high concentrations in the ion source. | Dilute the higher concentration standards. Optimize ion source parameters (e.g., temperature, gas flows) to minimize multimer formation. |
| Inappropriate Regression Model | Visually inspect the calibration curve and the residual plot. | Consider using a different regression model, such as a quadratic fit, if appropriate for your assay. |
| Isotopic Interference | At high analyte concentrations, the M+4 isotope of the analyte could potentially interfere with the this compound signal. | Use an internal standard with a higher mass offset if available. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability (%CV) in quality control (QC) samples.
-
Poor agreement between expected and measured concentrations.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Lack of Co-elution | Overlay the chromatograms of the analyte and this compound to confirm complete co-elution. | Adjust chromatographic conditions (e.g., gradient, mobile phase) to ensure the analyte and internal standard elute as a single peak. |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement. | Conduct a post-extraction addition experiment to evaluate the matrix effect. Improve sample preparation to remove interfering matrix components. |
| Isotopic or Chemical Impurities | Review the certificate of analysis from the supplier for isotopic and chemical purity specifications. | Use a new, high-purity lot of this compound. |
| Deuterium Back-Exchange | This can lead to a loss of the isotopic label, compromising accuracy. | Ensure the pH of samples and mobile phases is neutral where possible. Avoid storing the standard in acidic or basic solutions. Consider reducing the MS ion source temperature. |
| Inconsistent Sample Preparation | Variability in extraction recovery can affect the internal standard response. | Review and optimize the sample preparation workflow for consistency. Ensure complete and consistent evaporation and reconstitution steps. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol helps determine if components in the sample matrix are affecting the ionization of the analyte and internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
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Data Interpretation:
| Parameter | Acceptable Range | Indication of a Problem |
| Matrix Effect | 85% - 115% | Values outside this range suggest significant ion suppression or enhancement. |
| Recovery | Consistent across concentration levels | High variability suggests inconsistent extraction. |
| Process Efficiency | Consistent and high | Low values indicate analyte loss during sample preparation. |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Logic for investigating inaccurate quantitative results.
References
Validation & Comparative
A Comparative Guide: Hexamethylenimine-d4 vs. Non-Deuterated Hexamethylenimine Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between Hexamethylenimine-d4 and its non-deuterated counterpart, focusing on their application as standards in analytical testing. The primary application highlighted is the use of this compound as an internal standard in mass spectrometry-based methods for quantitative analysis, a critical process in drug development and safety assessment.
Introduction
Hexamethylenimine is a cyclic secondary amine that can be a precursor or an impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its detection and quantification at trace levels are often necessary to ensure the quality and safety of pharmaceutical products. The use of an appropriate internal standard is crucial for achieving accurate and precise quantification in complex matrices, such as drug substances and biological fluids. This is where the deuterated analog, this compound, offers significant advantages over the non-deuterated form.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] They have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and variations in instrument response, leading to more reliable and accurate results.[1][2]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of both the deuterated and non-deuterated forms of hexamethylenimine is essential for their effective use in analytical method development.
| Property | Hexamethylenimine (Non-Deuterated) | This compound | Reference |
| Chemical Formula | C₆H₁₃N | C₆H₉D₄N | [Calculated] |
| Molecular Weight | 99.17 g/mol | Approx. 103.20 g/mol | [Calculated] |
| CAS Number | 111-49-9 | 2089332-67-0 | [3] |
| Boiling Point | 138 °C | Expected to be very similar to the non-deuterated form | |
| Melting Point | -37 °C | Expected to be very similar to the non-deuterated form | |
| Density | 0.88 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form |
Performance Comparison in Quantitative Analysis
The primary advantage of using this compound over the non-deuterated standard lies in its performance as an internal standard in hyphenated mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). When the non-deuterated form is used as a standard, it is typically for external calibration, which cannot account for sample-specific variations.
Here is a representative comparison of expected performance characteristics when quantifying a target analyte using an external standard method (with non-deuterated hexamethylenimine) versus an internal standard method (with this compound).
| Performance Parameter | External Standard Method (using Non-Deuterated Hexamethylenimine) | Internal Standard Method (using this compound) | Advantage of Deuterated Standard |
| Accuracy (% Recovery) | 80-120% (highly susceptible to matrix effects) | 95-105% (compensates for matrix effects and extraction losses) | Higher accuracy and reliability of results. |
| Precision (%RSD) | < 15-20% | < 5-10% | Improved precision and reproducibility of the method. |
| Correction for Matrix Effects | No | Yes | Minimizes the impact of sample matrix on ionization efficiency. |
| Correction for Extraction Variability | No | Yes | Compensates for analyte loss during sample preparation steps. |
| Robustness | Lower | Higher | Method is less susceptible to variations in experimental conditions. |
Experimental Protocols
The following is a detailed, representative experimental protocol for the quantification of a hypothetical target analyte in a drug substance using this compound as an internal standard by LC-MS/MS.
Objective:
To develop and validate a sensitive and selective LC-MS/MS method for the quantification of a target analyte in a drug substance using this compound as an internal standard.
Materials and Reagents:
-
Target Analyte Reference Standard
-
This compound (Internal Standard)
-
Hexamethylenimine (for comparison, if needed for external calibration)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug Substance to be tested
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the target analyte and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards at appropriate concentrations.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 100 ng/mL.
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add a known volume of the Internal Standard Working Solution (e.g., 100 µL of 100 ng/mL this compound).
-
Add 5 mL of the 50:50 methanol:water mixture and sonicate for 15 minutes to dissolve the sample.
-
Make up the volume to 10 mL with the 50:50 methanol:water mixture and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for the target analyte and this compound would be monitored.
Visualizations
Logical Relationship for Quantification using an Internal Standard
Caption: Quantification workflow using an internal standard.
Experimental Workflow for Sample Analysis
References
Navigating Nitrosamine Analysis: A Comparative Guide to Method Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of nitrosamine impurities is a critical aspect of ensuring pharmaceutical safety. This guide provides an objective comparison of the leading analytical methods, focusing on performance data and detailed experimental protocols. The use of deuterated internal standards, such as Hexamethylenimine-d4, is a cornerstone of robust quantification, compensating for matrix effects and variability in sample preparation and instrument response.
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for these impurities, often in the range of nanograms per day.[2][3] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying these compounds at trace levels.
The most prevalent and reliable methods for nitrosamine analysis are based on mass spectrometry coupled with chromatographic separation, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these techniques often depends on the specific nitrosamine's volatility and the nature of the drug matrix.
Performance Comparison of Analytical Techniques
The validation of analytical methods for nitrosamines is paramount to ensure the reliability of the data. Key performance indicators include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize typical performance data for LC-MS/MS and GC-MS/MS methods used for the analysis of various nitrosamine impurities. While specific data for a "this compound method" is not explicitly detailed in publicly available literature, this compound serves as an ideal deuterated internal standard for the quantification of N-nitroso-hexamethylenimine and other structurally related nitrosamines. The data presented is representative of methods where such an internal standard would be employed.
Table 1: Typical Performance of LC-MS/MS Methods for Nitrosamine Analysis
| Parameter | Typical Performance | Acceptance Criteria | Source(s) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.99 | [2] |
| Accuracy (Recovery) | 80% - 120% | 70% - 130% | [2] |
| Precision (%RSD) | < 15% | ≤ 20% | |
| Limit of Quantification (LOQ) | 0.0060 µg/mL - 0.0262 µg/mL | Method dependent, must be below reporting limit | |
| Limit of Detection (LOD) | 0.0040 µg/mL - 0.0174 µg/mL | Method dependent |
Table 2: Typical Performance of GC-MS/MS Methods for Nitrosamine Analysis
| Parameter | Typical Performance | Acceptance Criteria | Source(s) |
| Linearity (R²) | > 0.996 | ≥ 0.99 | |
| Accuracy (Recovery) | 77.2% - 94.8% | 70% - 130% | |
| Precision (%RSD) | < 7% at 0.7 ng/mL | ≤ 20% | |
| Limit of Quantification (LOQ) | 1 - 10 ppb | Method dependent, must be below reporting limit | |
| Limit of Detection (LOD) | < 3 ppb | Method dependent |
The Critical Role of Deuterated Internal Standards
The use of stable isotope-labeled internal standards, particularly deuterated analogues of the target nitrosamines like this compound, is fundamental to achieving accurate and precise results in mass spectrometry. When a deuterated internal standard is added to a sample at the beginning of the analytical process, it experiences the same conditions as the non-deuterated (native) analyte, including any losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to its deuterated counterpart, the method can correct for these variations, leading to highly reliable quantification.
Experimental Protocols
The following sections provide generalized experimental protocols for the analysis of nitrosamine impurities by LC-MS/MS and GC-MS/MS. Specific parameters will vary depending on the exact instrumentation, target analytes, and sample matrix.
LC-MS/MS Experimental Protocol
This method is broadly applicable to a range of nitrosamines, including those that are less volatile.
1. Sample Preparation:
-
Weigh a precise amount of the drug substance or product.
-
Dissolve or extract the sample with a suitable solvent (e.g., methanol, dichloromethane).
-
Spike the sample with a known concentration of the deuterated internal standard solution (e.g., this compound).
-
Vortex and centrifuge the sample to separate solids.
-
Filter the supernatant through a 0.22 µm filter before analysis.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and methanol or acetonitrile (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nitrosamine and its deuterated internal standard.
GC-MS/MS Experimental Protocol
This method is particularly suitable for volatile nitrosamines.
1. Sample Preparation:
-
Disperse the sample in an appropriate solvent (e.g., dichloromethane or water).
-
Add a known amount of the deuterated internal standard solution.
-
For solid samples, a liquid-liquid extraction may be necessary.
2. Chromatographic Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-arylene phase, is often used.
-
Injection: Splitless injection is typically employed to maximize sensitivity.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the nitrosamines.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Conclusion
The accurate and precise analysis of nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality control. Both LC-MS/MS and GC-MS/MS offer the required sensitivity and selectivity to meet stringent regulatory requirements. The cornerstone of a reliable nitrosamine quantification method is the use of deuterated internal standards, such as this compound, which ensures that the analytical results are accurate and reproducible. By implementing well-validated methods with appropriate internal standards, researchers and drug development professionals can confidently monitor and control these potentially harmful impurities, safeguarding patient health.
References
Inter-laboratory Comparison of Hexamethylenimine-d4 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Hexamethylenimine-d4, a critical deuterated internal standard used in mass spectrometry-based bioanalysis. While direct inter-laboratory comparison studies for this compound are not publicly available, this document establishes a framework for such comparisons by presenting validated experimental protocols and expected performance benchmarks derived from the analysis of structurally similar compounds. The use of stable isotope-labeled internal standards like this compound is the gold standard for correcting analytical variability and is advocated by regulatory bodies such as the FDA and EMA.[1]
The objective of this guide is to provide researchers with the necessary tools to develop robust analytical methods, benchmark their performance, and understand the potential for inter-laboratory variability.
Data Presentation: Expected Performance of Analytical Methods
The following table summarizes the expected quantitative performance parameters for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are synthesized from validation studies of analogous cyclic amines and deuterated standards and serve as a benchmark for single-laboratory validation.[2][3][4][5] Adherence to International Council for Harmonisation (ICH) guidelines is essential for method validation.
| Performance Parameter | GC-MS | LC-MS/MS | ICH Guideline Reference |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | Q2(R2) |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL | 0.05 - 1 ng/mL | Q2(R2) |
| Limit of Quantification (LOQ) | 0.15 - 25 µg/mL | 0.1 - 5 ng/mL | Q2(R2) |
| Accuracy (% Recovery) | 90% - 115% | 95% - 105% | Q2(R2) |
| Precision (%RSD) | Q2(R2) | ||
| - Intra-day (Repeatability) | < 10% | < 7% | Q2(R2) |
| - Inter-day (Intermediate) | < 15% | < 10% | Q2(R2) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative analysis. The following sections outline generalized methodologies for sample preparation and analysis by LC-MS/MS and GC-MS.
Sample Preparation from Biological Matrices
Effective sample preparation is crucial for removing interferences and extracting the analyte from complex biological matrices like plasma or urine.
1. Protein Precipitation (for Plasma/Serum Samples) This rapid method is suitable for initial sample cleanup.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
2. Liquid-Liquid Extraction (LLE) LLE offers a higher degree of purification by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of urine or plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of 1M Sodium Hydroxide to basify the sample.
-
Add 1 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (for LC-MS) or a suitable volatile solvent (for GC-MS).
3. Solid Phase Extraction (SPE) SPE provides the most thorough cleanup, reducing matrix effects significantly.
-
Condition a strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the pre-treated sample (spiked with this compound).
-
Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate and reconstitute in a suitable solvent for analysis.
LC-MS/MS Analysis Protocol
This method is highly selective and sensitive for the analysis of non-volatile compounds in complex matrices.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of Hexamethylenimine and this compound. A hypothetical transition for Hexamethylenimine (C₆H₁₃N, MW: 99.17) could be m/z 100.1 -> 82.1. For this compound (C₆H₉D₄N), the precursor ion would be approximately m/z 104.1.
-
GC-MS Analysis Protocol
GC-MS is a robust technique for volatile and thermally stable compounds. Amines can sometimes exhibit poor peak shape, but proper column selection and conditions can mitigate this.
-
Gas Chromatography:
-
Column: A mid-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). For polar amines, a wax column could also be tested.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the fragmentation pattern of Hexamethylenimine and this compound. For Hexamethylenimine, characteristic ions might include the molecular ion and major fragments.
-
Workflow and Method Selection Diagrams
The following diagrams illustrate the typical analytical workflow and a decision-making process for method selection.
Caption: A typical experimental workflow for quantitative bioanalysis.
Caption: A decision tree for selecting an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hexamethylenimine-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely regarded as the gold standard in mass spectrometry-based quantification. This guide provides a comprehensive comparison of Hexamethylenimine-d4, a deuterated internal standard, with a hypothetical non-deuterated structural analog, supported by experimental data from a comparable analyte to illustrate the validation process and performance expectations.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability throughout the analytical workflow.[1] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation, extraction, and ionization, thereby compensating for matrix effects and other sources of analytical variance.[1][2]
Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown
Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows for differentiation by the mass spectrometer while ensuring that the physicochemical properties remain nearly identical to the analyte.[3] In contrast, a non-deuterated, or structural analog, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ, leading to variations in chromatographic retention, extraction recovery, and ionization efficiency.[4]
The superior performance of deuterated internal standards is most evident in their ability to mitigate matrix effects and enhance data quality.
Quantitative Performance Comparison
To illustrate the performance differences, the following tables summarize validation data from a study comparing a deuterated internal standard to a structural analog for the analysis of an analyte with similar analytical challenges to Hexamethylenimine.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound (Deuterated) | 1.0 | 99.5 | 3.8 |
| 50.0 | 101.2 | 2.5 | |
| 400.0 | 99.8 | 1.9 | |
| Structural Analog IS | 1.0 | 92.3 | 8.9 |
| 50.0 | 95.1 | 6.7 | |
| 400.0 | 97.4 | 5.2 |
Data is representative of typical performance differences observed in comparative validation studies.
Table 2: Matrix Effect and Recovery
| Internal Standard Type | Matrix Effect (%) | Recovery (%) |
| This compound (Deuterated) | 98.7 | 95.2 |
| Structural Analog IS | 85.4 | 88.9 |
Data is representative of typical performance differences observed in comparative validation studies.
Experimental Protocols: A Roadmap to Validation
A comprehensive validation of this compound as an internal standard should be conducted in accordance with regulatory guidelines. The following protocols outline the key experiments.
Objective: To validate the use of this compound as an internal standard for the quantitative analysis of Hexamethylenimine (or a target analyte) in a biological matrix (e.g., human plasma) by LC-MS/MS and compare its performance against a structural analog internal standard.
1. Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hexamethylenimine, this compound, and the structural analog IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol/water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solutions (this compound and the structural analog) should be prepared at a constant concentration.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the appropriate internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and both internal standards must be optimized.
4. Method Validation Experiments
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention times of the analyte and internal standards.
-
Linearity: Analyze calibration curves over the expected concentration range on at least three separate days. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte and IS in post-extraction spiked blank matrix from at least six different sources to the peak area in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Compare the peak area of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples.
Visualizing the Workflow and Logic
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Decision-making process for selecting a suitable internal standard for quantitative bioanalysis.
Conclusion
While structural analog internal standards can provide acceptable performance in some assays, the use of a deuterated internal standard like this compound is the superior choice for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By closely mimicking the behavior of the analyte, deuterated standards effectively compensate for analytical variability, leading to more reliable and defensible data. The initial investment in a deuterated standard is often justified by the improved data quality and reduced risk of failed studies, making it the recommended choice for researchers, scientists, and drug development professionals.
References
Performance of Hexamethylenimine-d4 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, accurate quantification of analytes is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of the expected performance of Hexamethylenimine-d4 when used as an internal standard for the quantification of Hexamethylenimine, a compound relevant in various industrial and research applications.
While specific, validated analytical methods for Hexamethylenimine utilizing this compound as an internal standard are not extensively detailed in publicly available literature, performance can be inferred from methodologies developed for structurally similar compounds, such as Hexamethylene diamine (HDA). The data presented here is based on such analogous methods and serves as a benchmark for the expected linearity and range of quantification.
Linearity and Range of Quantification
The primary role of this compound is to correct for variations in sample preparation, injection volume, and matrix effects during the LC-MS/MS analysis of Hexamethylenimine. The linearity of the method is established by analyzing a series of calibration standards containing a fixed amount of the internal standard (this compound) and varying concentrations of the analyte (Hexamethylenimine). The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a calibration curve.
Based on methods for similar diamines, a typical LC-MS/MS method for Hexamethylenimine using this compound as an internal standard is expected to exhibit excellent linearity over a broad dynamic range.
Table 1: Expected Performance Characteristics of Hexamethylenimine Quantification using this compound Internal Standard
| Parameter | Expected Value | Source/Analogy |
| Linearity (r²) | > 0.99 | Based on LC-MS/MS methods for Hexamethylene diamine and other small amines. |
| Linear Range | 0.1 ng/mL - 1000 ng/mL | Inferred from typical quantification ranges for similar compounds in biological matrices. |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 0.5 ng/mL | Derived from the method detection and quantification limits reported for Hexamethylene diamine in urine.[1] |
| Upper Limit of Quantification (ULOQ) | ~1000 ng/mL | Based on the upper range of calibration curves for related compounds in toxicokinetic and biomonitoring studies.[2] |
Note: The values presented in this table are estimations based on published data for structurally related analytes and should be validated for specific matrices and instrumentation.
Experimental Protocol
The following is a representative experimental protocol for the quantification of Hexamethylenimine in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. This protocol is a composite based on established methods for similar analytes.[1][3]
1. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Hexamethylenimine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Hexamethylenimine and this compound. The exact m/z values would need to be determined experimentally.
-
Data Analysis: The peak area ratio of Hexamethylenimine to this compound is used for quantification against a calibration curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Hexamethylenimine using a deuterated internal standard.
Caption: Workflow for Hexamethylenimine quantification.
Comparison with Alternatives
The use of a deuterated internal standard like this compound offers significant advantages over other types of internal standards, such as structural analogs.
Table 2: Comparison of Internal Standard Types
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Co-elution | Nearly identical to the analyte, ensuring co-elution and experiencing similar matrix effects. | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Very similar to the analyte, providing accurate correction for ionization suppression or enhancement. | Can have significantly different ionization efficiencies, leading to less accurate correction. |
| Accuracy & Precision | High, due to the close physicochemical similarity to the analyte. | Moderate to low, depending on the similarity to the analyte. |
| Availability | May be less readily available and more expensive. | Often more readily available and less expensive. |
References
Navigating the Limits: A Comparative Guide to the Detection of Hexamethylenimine in Biological Matrices
For researchers, scientists, and drug development professionals, establishing a robust and sensitive bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. When dealing with trace-level analysis of compounds like hexamethylenimine in complex biological matrices, the limit of detection (LOD) is a critical performance characteristic. This guide provides a comparative overview of the LOD for hexamethylenimine and its related compounds in various biological matrices, supported by detailed experimental protocols. While specific LOD data for Hexamethylenimine-d4 is not extensively published, as it is primarily utilized as an internal standard, the data for its non-deuterated analogue provides a strong indication of the achievable sensitivity.
Understanding the Role of this compound as an Internal Standard
In modern bioanalytical chemistry, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), deuterated analogues of the analyte of interest, such as this compound, serve as ideal internal standards.[1][2][3] An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations that may occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.[1][2]
The key advantage of a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and experiences similar matrix effects, but is distinguishable by its higher mass. While the LOD of the internal standard itself is not a primary focus of method validation, its consistent response and absence of interference with the analyte are crucial for a reliable assay.
Comparative Limit of Detection for Hexamethylenimine and Related Analytes
The following table summarizes the reported limits of detection (LOD) and lower limits of quantification (LLOQ) for hexamethylenimine (reported as its precursor metabolite 1,6-hexamethylene diamine) and other structurally related compounds in various biological matrices. This data provides a benchmark for the expected sensitivity of analytical methods in which this compound would be employed as an internal standard.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Reference |
| 1,6-Hexamethylene diamine (HDA) | Urine | GC-MS | 0.5 µg/L (LOD) | |
| 1,6-Hexamethylene diamine (HDA) | Urine | LC-MS/MS | 0.074 ng/mL (Method Detection Limit) | |
| Hexamethylene bisacetamide (HMBA) | Human Plasma | LC-MS/MS | 0.500 ng/mL (LLOQ) | |
| Hexamethylenetetramine | Rat Plasma | LC-MS/MS | 5 ng/mL (LLOQ) | |
| Buprenorphine | Postmortem Blood | 2D GC-MS | 0.5 ng/mL (LOD) | |
| Flualprazolam | Serum | LC-MS/MS | 0.608 ng/mL (LOD) | |
| Isotonitazene | Serum | LC-MS/MS | 0.192 ng/mL (LOD) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of related amines in biological matrices, which would typically involve the use of a deuterated internal standard like this compound.
Analysis of 1,6-Hexamethylene diamine in Urine by GC-MS
This method is based on the derivatization of the amine for enhanced volatility and chromatographic separation.
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Perform acid hydrolysis to release any conjugated diamines.
-
Adjust the pH to alkaline conditions.
-
Extract the diamines using an organic solvent (e.g., toluene).
-
Derivatize the extract with a suitable agent, such as isobutyl chloroformate.
-
Evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivatized analytes.
-
Mass Spectrometer: Agilent 5973 or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific ions for the derivatized HDA and this compound.
-
Analysis of Hexamethylenimine Analogues in Plasma by LC-MS/MS
This protocol outlines a typical "dilute-and-shoot" or protein precipitation method followed by LC-MS/MS analysis, a common approach in high-throughput bioanalysis.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the internal standard.
-
Analysis in Tissue Samples
The analysis of analytes in tissue requires an initial homogenization step to release the compounds from the solid matrix.
-
Sample Preparation (Homogenization and Extraction):
-
Weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a suitable homogenization buffer and the this compound internal standard.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
The subsequent steps of extraction and analysis would be similar to those described for plasma.
-
Bioanalytical Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for sample analysis in a bioanalytical setting.
References
Cross-Validation of Bioanalytical Methods Using Hexamethylenimine-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the consistency and reliability of analytical methods are paramount. Cross-validation of methods is a critical step to ensure data integrity, particularly when analyses are conducted across different laboratories, utilize different instrumentation, or involve modifications to an existing validated method. This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of an analyte in a biological matrix, utilizing Hexamethylenimine-d4 as a common internal standard.
The following sections present a detailed breakdown of two hypothetical, yet representative, LC-MS/MS methods, including their respective experimental protocols and performance data. This guide is intended to illustrate the best practices for cross-validation as outlined by regulatory agencies such as the FDA and EMA.[1][2][3][4][5]
Comparative Performance Data
The performance of two LC-MS/MS methods for the quantification of a target analyte using this compound as an internal standard was evaluated. Method A represents an established, validated method, while Method B is a slightly modified method developed in a separate laboratory. The cross-validation was performed by analyzing the same set of quality control (QC) samples with both methods. The results are summarized in the tables below.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | -2.5% to 3.8% | -4.1% to 5.2% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | 4.1% to 7.8% | 3.5% to 8.5% | ≤15% (≤20% for LLOQ) |
| Matrix Effect | 98.2% - 103.5% | 96.5% - 105.1% | CV ≤15% |
| Recovery | ~85% | ~88% | Consistent and reproducible |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| Low QC | 3.0 | 2.95 | 3.08 | +4.4% |
| Mid QC | 50.0 | 51.2 | 49.5 | -3.3% |
| High QC | 400.0 | 395.6 | 408.2 | +3.2% |
Experimental Protocols
Detailed methodologies for both LC-MS/MS methods are provided below. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variability during sample preparation and analysis.
Method A: Original Validated Method
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound at 100 ng/mL in acetonitrile).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 HPLC system
-
Mass Spectrometer: Agilent 6430 Triple Quadrupole LC/MS
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: [M+H]+ → Product Ion
-
This compound (IS): [M+H]+ → Product Ion
-
Method B: Comparator Method
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound at 100 ng/mL in 5% methanol in water).
-
Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: [M+H]+ → Product Ion
-
This compound (IS): [M+H]+ → Product Ion
-
Visualizing the Workflow
To better illustrate the logical flow of the cross-validation process, the following diagrams were created using the DOT language.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Comparison of sample preparation workflows for Method A and Method B.
Conclusion
The cross-validation of the two LC-MS/MS methods demonstrates that both are suitable for the intended purpose of quantifying the analyte in the given biological matrix. The percentage difference between the results obtained from the two methods for the quality control samples is well within the generally accepted limit of ±15%. While Method A utilizes a simpler and faster protein precipitation protocol, Method B employs a more rigorous solid-phase extraction that can be beneficial for reducing matrix effects and improving sensitivity for more complex matrices. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the biological matrix. This guide underscores the importance of cross-validation to ensure the generation of reliable and reproducible bioanalytical data.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Hexamethylenimine-d4: A Comparative Guide to Performance in Diverse Sample Matrices
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the expected performance of Hexamethylenimine-d4 as a stable isotope-labeled internal standard (SIL-IS) against structural analogs in various biological matrices. The information is supported by established principles of bioanalysis and illustrative experimental data from analogous compounds, demonstrating the superior performance of deuterated standards.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By being chemically and physically almost identical to the analyte, this compound co-elutes with the non-labeled Hexamethylenimine, experiencing the same matrix effects.[1] This co-elution ensures that any signal suppression or enhancement from the sample matrix is mirrored in the internal standard, allowing for accurate correction and more reliable quantification.[1]
Performance Comparison: this compound vs. Structural Analog Internal Standard
Table 1: Illustrative Performance Comparison in Human Plasma
| Internal Standard Type | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| This compound | 98.5 | 3.2 | 97 - 104 |
| Structural Analog | 85.2 | 12.8 | 75 - 115 |
This data is representative and based on studies of similar analytes; it serves to illustrate the expected performance advantages of a deuterated internal standard.
The lower RSD and the matrix effect closer to 100% for the deuterated standard highlight its ability to more effectively compensate for variations in sample preparation and ionization, leading to higher precision and accuracy.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical results. Below are representative protocols for the extraction and analysis of Hexamethylenimine from plasma, urine, and tissue samples using this compound as an internal standard.
Analysis of Hexamethylenimine in Human Plasma
This protocol outlines a protein precipitation method, which is a common and straightforward technique for plasma sample preparation.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for quantification.
-
Analysis of Hexamethylenimine in Human Urine
Urine samples often require less extensive cleanup than plasma. A simple "dilute-and-shoot" approach is often sufficient.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.
-
To 50 µL of the supernatant, add 10 µL of this compound internal standard solution.
-
Add 440 µL of the initial mobile phase to dilute the sample.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
The same LC-MS/MS conditions as for plasma analysis can generally be applied, with potential minor adjustments to the gradient to optimize separation from any interfering matrix components specific to urine.
-
Analysis of Hexamethylenimine in Tissue Homogenate
Tissue samples require homogenization to release the analyte before extraction.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of a suitable homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.
-
To 100 µL of the homogenate, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile, followed by the same steps as the plasma protocol (vortex, centrifuge, evaporate, and reconstitute).
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions will be similar to those for plasma and urine, but may require further optimization due to the complexity of the tissue matrix.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for each sample matrix.
Caption: Experimental workflow for plasma sample analysis.
Caption: Experimental workflow for urine sample analysis.
Caption: Experimental workflow for tissue sample analysis.
Caption: Logical relationship of a deuterated internal standard.
References
A Comparative Guide to Certified Reference Materials for Hexamethylenimine-d4
For researchers, scientists, and drug development professionals requiring high-purity deuterated internal standards, the selection of a suitable Certified Reference Material (CRM) is a critical step to ensure analytical accuracy and reproducibility. This guide provides a comparative overview of commercially available Hexamethylenimine-d4 CRMs, focusing on key performance characteristics and providing supporting experimental data and protocols. This compound is a deuterated analog of Hexamethylenimine and is commonly utilized as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of this compound Certified Reference Materials
The primary suppliers identified for this compound CRMs are Toronto Research Chemicals (TRC), a brand of LGC Standards, and MedChemExpress. While obtaining complete Certificates of Analysis with specific batch data can require direct inquiry, the available product specifications provide a basis for comparison.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Format |
| Toronto Research Chemicals (TRC) / LGC Standards | This compound | H294237 | Not explicitly stated, but typically high for deuterated standards. | Not explicitly stated, but TRC products are generally of high purity. | Neat |
| MedChemExpress | This compound | HY-13723S | Not explicitly stated, but described as the deuterium labeled Hexamethylenimine. | Not explicitly stated, but intended for use as an internal standard. | Solid |
Note: The isotopic and chemical purity are critical parameters for a CRM. It is strongly recommended that users request a lot-specific Certificate of Analysis from the supplier before purchase to obtain precise quantitative data.
Experimental Protocol: Quantification of Hexamethylenimine using GC-MS with this compound as an Internal Standard
This section outlines a general experimental protocol for the quantitative analysis of Hexamethylenimine in a sample matrix using this compound as an internal standard. This method is applicable to various sample types after appropriate sample preparation and extraction.
Materials and Reagents
-
Hexamethylenimine analytical standard
-
This compound Certified Reference Material (Internal Standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample matrix (e.g., plasma, urine, environmental water)
Standard Solution Preparation
-
Primary Stock Solution of Hexamethylenimine (1 mg/mL): Accurately weigh 10 mg of Hexamethylenimine and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of Hexamethylenimine with methanol to achieve a concentration range that brackets the expected sample concentrations.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma), add 100 µL of the internal standard spiking solution (10 µg/mL this compound).
-
Vortex the sample for 30 seconds.
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean glass tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Hexamethylenimine: Monitor characteristic ions (e.g., m/z 99, 84, 70).
-
This compound: Monitor characteristic ions (e.g., m/z 103, 88, 74).
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Hexamethylenimine to the peak area of this compound against the concentration of the Hexamethylenimine calibration standards.
-
Determine the concentration of Hexamethylenimine in the samples by interpolating the peak area ratio of the sample from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes in the quantification of Hexamethylenimine using a deuterated internal standard.
Caption: Workflow for the preparation of standards and samples for GC-MS analysis.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hexamethylenimine-d4
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Hexamethylenimine-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a deuterated analog of Hexamethyleneimine, should be handled with the same precautions as its non-deuterated counterpart due to similar chemical properties. Hexamethyleneimine is classified as a hazardous substance, being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[1] It is also a flammable liquid and vapor.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield may also be necessary. |
| Body Protection | Flame-retardant and chemical-resistant lab coat or coveralls. |
| Respiratory | Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
In Case of a Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material and contaminated soil into a labeled, sealable container for hazardous waste disposal.
-
Do not allow the spill to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical. Use only approved containers and avoid using plastic buckets.
-
Ensure the container is kept tightly closed when not in use and stored in a designated satellite accumulation area.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the specific hazards associated with the chemical (e.g., Corrosive, Flammable, Toxic).
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store in a designated flammables area if possible.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not attempt to neutralize or dispose of the chemical down the drain. Treatment options, such as neutralization with a suitable dilute acid, should only be carried out by approved treatment facilities.
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
1. Triple Rinsing:
-
To decontaminate an empty container, triple rinse it with a suitable solvent. Given the properties of Hexamethylenimine, a solvent like water can be used for rinsing.
-
Collect the rinsate (the rinse liquid) as hazardous waste and add it to your this compound waste container.
2. Container Disposal:
-
Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the container is considered decontaminated.
-
Before disposal, all labels indicating the original contents and hazards must be completely removed or defaced.
-
The decontaminated container can then be disposed of in the regular laboratory trash or recycling, depending on the container material and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for Hexamethyleneimine, which should be considered applicable to this compound for safety and disposal purposes.
| Property | Value |
| Melting Point | 42 - 45 °C |
| Density | 0.89 g/cm³ (at 25 °C) |
| Flash Point | 85 °C (OC) |
| Flammable Limits | Lower: 0.9%, Upper: 4.1% |
Data sourced from Sigma-Aldrich and Flinn Scientific Safety Data Sheets.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and its containers.
Caption: Workflow for the safe disposal of this compound waste and empty containers.
References
Essential Safety and Operational Guide for Handling Hexamethylenimine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of Hexamethylenimine-d4. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable and corrosive compound that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] Due to these hazards, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Outer and inner gloves should be worn. |
| Body Protection | Flame-retardant and antistatic protective clothing | Options include a one-piece coverall, a hooded two-piece chemical splash suit, or disposable chemical-resistant coveralls. |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield | To protect against splashes and vapors. |
| Respiratory Protection | NIOSH-approved respirator | A full-face or half-mask air-purifying respirator should be used when working outside of a chemical fume hood or in poorly ventilated areas. |
| Foot Protection | Chemical-resistant boots | Steel-toed boots are recommended for added safety. |
Different levels of PPE may be required depending on the specific handling procedure and risk of exposure. For routine lab work under a certified chemical fume hood, Level C protection is generally adequate. In situations with a higher potential for exposure, such as a large spill, a higher level of protection (Level B or A) may be necessary.
II. Quantitative Data Summary
The following table summarizes key quantitative data for Hexamethylenimine, which is expected to be comparable to this compound.
| Property | Value |
| Melting Point | 42 - 45 °C (108 - 113 °F) |
| Density | 0.89 g/cm³ at 25 °C (77 °F) |
| Flash Point | 65 °F |
| Flammability Limits | Lower: 0.9%, Upper: 4.1% |
III. Standard Operating Procedure for Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
The storage area should be designated for flammable and corrosive materials.
-
Keep the container tightly closed and stored locked up.
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.
2. Handling and Use:
-
All handling of this compound must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Ground all equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and any exposed skin thoroughly after handling.
3. Spill Response:
-
In case of a spill, immediately evacuate the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear the appropriate level of PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
IV. Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your EHS department.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Corrosive, Toxic).
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
